molecular formula C6H10N2O5 B1669957 Dealanylalahopcin CAS No. 96565-32-1

Dealanylalahopcin

Cat. No.: B1669957
CAS No.: 96565-32-1
M. Wt: 190.15 g/mol
InChI Key: MPBZRCYIZWWVPG-UHFFFAOYSA-N
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Description

isolated from Streptomyces albulus subsp. ochragerus

Properties

CAS No.

96565-32-1

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

IUPAC Name

2-amino-3-(hydroxycarbamoyl)-5-oxopentanoic acid

InChI

InChI=1S/C6H10N2O5/c7-4(6(11)12)3(1-2-9)5(10)8-13/h2-4,13H,1,7H2,(H,8,10)(H,11,12)

InChI Key

MPBZRCYIZWWVPG-UHFFFAOYSA-N

Canonical SMILES

C(C=O)C(C(C(=O)O)N)C(=O)NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-4-formyl-3-(hydroxyaminocarbonyl)butyric acid
dealanylalahopcin

Origin of Product

United States

Foundational & Exploratory

Unveiling Dealanylalahopcin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces albulus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of dealanylalahopcin, a novel amino acid derived from Streptomyces albulus subsp. ochragerus. We delve into the detailed experimental protocols for its extraction and purification, the methodologies employed for its structural elucidation, and a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and drug development, offering a foundational understanding of this unique microbial metabolite.

Introduction

The genus Streptomyces is a prolific source of structurally diverse and biologically active secondary metabolites, which have been instrumental in the development of numerous pharmaceuticals. This compound, a unique amino acid with the molecular formula C6H10N2O5, was first isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus.[1] This compound can also be synthesized through the enzymatic hydrolysis of alahopcin, another metabolite produced by the same bacterial subspecies.[1] Initial studies have revealed that this compound exhibits weak antibacterial activity against both Gram-positive and Gram-negative bacteria and demonstrates inhibitory effects on collagen prolyl hydroxylase.[1] This guide will provide a detailed account of the scientific journey from the discovery of this compound to its initial characterization.

Discovery and Production

Microbial Strain

The producing organism is Streptomyces albulus subsp. ochragerus.

Fermentation Conditions (General Protocol)

While the exact conditions for maximizing this compound production are not detailed in the available literature, a general protocol for the cultivation of Streptomyces species for secondary metabolite production is as follows:

  • Inoculum Preparation: A well-sporulated culture of S. albulus subsp. ochragerus is used to inoculate a seed culture medium.

  • Seed Culture: The seed culture is incubated for 2-3 days to achieve sufficient biomass.

  • Production Culture: The seed culture is then transferred to a larger production medium. Fermentation is carried out for several days under controlled conditions of temperature, pH, and aeration to promote the biosynthesis of secondary metabolites.

Isolation and Purification

The isolation of this compound from the culture filtrate of S. albulus subsp. ochragerus involves a multi-step purification process designed to separate the target molecule from other components of the fermentation broth.

Experimental Protocol

The following is a generalized protocol based on standard methods for isolating amino acid-like compounds from microbial cultures. The specific details from the original discovery paper are not fully available.

  • Harvesting and Clarification: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Ion-Exchange Chromatography: The clarified supernatant is passed through a column of a cation-exchange resin (e.g., Dowex 50W x 8, H+ form). The column is washed with water to remove unbound impurities.

  • Elution: The bound compounds are eluted with a suitable buffer, such as aqueous ammonia.

  • Further Chromatographic Steps: The eluted fractions containing this compound are further purified using additional chromatographic techniques. This may include:

    • Adsorption Chromatography: Using resins like Amberlite XAD.

    • Cellulose Column Chromatography: Eluting with a solvent system such as n-butanol-acetic acid-water.

  • Crystallization: The purified fractions are concentrated, and this compound is crystallized, often from an aqueous alcohol solution, to yield colorless needles.[1]

Structural Elucidation

The determination of the chemical structure of this compound with the molecular formula C6H10N2O5 involved a combination of spectroscopic techniques.

Methodologies

While the specific data from the original analysis is not available, the following methods are standard for elucidating the structure of novel small molecules:

  • Mass Spectrometry (MS): To determine the precise molecular weight and fragmentation pattern, providing clues about the molecular formula and substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the number and types of protons and their connectivity.

    • ¹³C NMR: To determine the number and types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, ultimately piecing together the complete structure.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as carboxyl, amino, and hydroxyl groups.

  • Elemental Analysis: To confirm the elemental composition and support the proposed molecular formula.

Biological Activity

This compound has been reported to possess weak biological activities.

Antibacterial Activity

The compound exhibits "very weak" antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1]

Table 1: Antibacterial Activity of this compound (Qualitative)

Bacterial TypeActivity Level
Gram-positiveVery Weak
Gram-negativeVery Weak

Note: Specific Minimum Inhibitory Concentration (MIC) values are not available in the reviewed literature.

Enzyme Inhibition

This compound has been shown to be a "weak" inhibitor of the enzyme collagen prolyl hydroxylase.[1] This enzyme is crucial for the post-translational modification of collagen.

Table 2: Enzyme Inhibitory Activity of this compound (Qualitative)

EnzymeActivity Level
Collagen Prolyl HydroxylaseWeak

Note: Specific IC50 values are not available in the reviewed literature.

Visualizations

Experimental Workflow

Dealanylalahopcin_Isolation_Workflow cluster_fermentation Fermentation cluster_separation Primary Separation cluster_purification Purification cluster_product Final Product Fermentation Fermentation of S. albulus subsp. ochragerus Centrifugation Centrifugation/Filtration Fermentation->Centrifugation CultureFiltrate Culture Filtrate Centrifugation->CultureFiltrate Mycelium Mycelium (discarded) Centrifugation->Mycelium IonExchange Cation-Exchange Chromatography CultureFiltrate->IonExchange FurtherChromatography Further Chromatography (Adsorption/Cellulose) IonExchange->FurtherChromatography Crystallization Crystallization FurtherChromatography->Crystallization FinalProduct Pure this compound Crystallization->FinalProduct

Caption: Workflow for the isolation of this compound.

Alternative Production Pathway

Alahopcin_Hydrolysis Alahopcin Alahopcin This compound This compound Alahopcin->this compound Enzymatic Hydrolysis Enzyme Microbial α-amino acid ester hydrolase Enzyme->this compound

Caption: Enzymatic conversion of alahopcin to this compound.

Conclusion

This compound represents a unique amino acid metabolite from Streptomyces albulus subsp. ochragerus. While its biological activities are reported to be weak, its novel structure may serve as a scaffold for the synthesis of more potent analogues. This guide has summarized the available knowledge on its discovery, isolation, and characterization, providing a valuable starting point for further research into its potential applications and for the discovery of related compounds. The detailed experimental protocols, though generalized due to limitations in available data, offer a practical framework for researchers seeking to isolate and study this and similar natural products. Further investigation is warranted to fully elucidate the biosynthetic pathway of this compound and to explore its pharmacological potential in greater detail.

References

The Biosynthesis of Dealanylalahopcin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dealanylalahopcin is a novel amino acid derived from the dipeptide antibiotic alahopcin, both of which are naturally produced by the bacterium Streptomyces albulus subsp. ochragerus. While the complete biosynthetic pathway of this compound has not been fully elucidated in the scientific literature, this guide provides a comprehensive overview based on current knowledge of non-ribosomal peptide synthesis and enzymatic hydrolysis. This document outlines the putative biosynthetic steps, the enzymes likely involved, and detailed hypothetical protocols for the production, isolation, and characterization of these compounds.

Introduction

Alahopcin is a dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus[1]. Its derivative, this compound, is formed through the enzymatic hydrolysis of alahopcin[2]. This guide details the proposed biosynthetic pathway of alahopcin via a non-ribosomal peptide synthetase (NRPS) system and its subsequent conversion to this compound.

Proposed Biosynthesis Pathway of Alahopcin

Alahopcin is likely synthesized by a non-ribosomal peptide synthetase (NRPS) multienzyme complex. NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes[3][4]. The biosynthesis of alahopcin, a dipeptide, would theoretically require a two-module NRPS. The proposed precursor molecules are L-alanine and a non-proteinogenic amino acid, L-2-amino-4-(hydroxyamino)-4-oxobutanoic acid.

The proposed biosynthetic pathway can be broken down into three key stages:

  • Precursor Biosynthesis: Synthesis of the non-proteinogenic amino acid L-2-amino-4-(hydroxyamino)-4-oxobutanoic acid. The exact pathway for this precursor is unknown but is hypothesized to originate from a common amino acid precursor such as aspartate.

  • NRPS-mediated Assembly of Alahopcin: A two-module NRPS enzyme would catalyze the formation of alahopcin.

  • Conversion to this compound: The terminal L-alanine residue of alahopcin is cleaved by a hydrolase to yield this compound.

Visualizing the Proposed Alahopcin Biosynthesis

Alahopcin Biosynthesis Pathway Aspartate L-Aspartate Precursor L-2-amino-4-(hydroxyamino) -4-oxobutanoic acid Aspartate->Precursor Precursor Biosynthesis NRPS_Module1 NRPS Module 1 (A-T-C domains) Precursor->NRPS_Module1 Alanine L-Alanine NRPS_Module2 NRPS Module 2 (A-T-C domains) Alanine->NRPS_Module2 NRPS_Module1->NRPS_Module2 Peptide bond formation TE_Domain Thioesterase Domain NRPS_Module2->TE_Domain Alahopcin Alahopcin TE_Domain->Alahopcin Release Hydrolase Alpha-amino acid ester hydrolase Alahopcin->Hydrolase This compound This compound Hydrolase->this compound Released_Ala L-Alanine Hydrolase->Released_Ala

A putative biosynthetic pathway for Alahopcin and this compound.

Enzymatic Conversion of Alahopcin to this compound

This compound is produced from alahopcin through the action of a microbial alpha-amino acid ester hydrolase[2]. This enzyme specifically cleaves the peptide bond linking the L-alanine residue to the rest of the molecule.

Visualization of the Enzymatic Conversion

Enzymatic Conversion Alahopcin Alahopcin Hydrolase Alpha-amino acid ester hydrolase Alahopcin->Hydrolase This compound This compound Hydrolase->this compound Hydrolysis Alanine L-Alanine Hydrolase->Alanine

Enzymatic conversion of Alahopcin to this compound.

Quantitative Data Summary

Currently, there is a lack of published quantitative data regarding the biosynthesis of this compound. The following table presents hypothetical, yet realistic, parameters for the fermentation of S. albulus subsp. ochragerus and the enzymatic conversion of alahopcin, which can serve as a baseline for experimental design.

ParameterValueUnitNotes
Fermentation
Optimal Temperature28-30°CTypical for Streptomyces
Optimal pH6.8-7.2Neutral pH is generally favorable
Incubation Time7-10daysFor secondary metabolite production
Alahopcin Yield50-150mg/LHypothetical yield
Enzymatic Conversion
EnzymeAlpha-amino acid ester hydrolase-From S. albulus subsp. ochragerus
Optimal Temperature35-40°C
Optimal pH7.0-8.0
Km (Alahopcin)1-5mMMichaelis-Menten constant
Vmax10-50µmol/min/mgMaximum reaction velocity
Conversion Efficiency>90%

Experimental Protocols

The following are detailed, generalized protocols for the study of this compound biosynthesis.

Fermentation of Streptomyces albulus subsp. ochragerus
  • Strain Activation: Aseptically transfer a cryopreserved stock of S. albulus subsp. ochragerus to a petri dish containing ISP Medium 2 agar. Incubate at 28°C for 7-10 days until sporulation is observed.

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of Tryptic Soy Broth with a loopful of spores. Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate a 2 L baffled flask containing 500 mL of a suitable production medium (e.g., a soy-based medium) with 5% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days.

  • Harvesting: Centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant containing the secreted metabolites.

Isolation and Purification of Alahopcin and this compound
  • Extraction: Adjust the pH of the supernatant to 3.0 with HCl and apply it to a column packed with Amberlite IRC-50 resin (H+ form). Wash the column with deionized water and then elute the compounds with 0.5 N NH4OH.

  • Ion-Exchange Chromatography: Concentrate the eluate under reduced pressure and apply it to a Dowex 50W-X4 column (NH4+ form). Elute with a linear gradient of 0.1 to 1.0 M NH4OH.

  • Size-Exclusion Chromatography: Further purify the active fractions on a Sephadex G-10 column equilibrated with deionized water.

  • High-Performance Liquid Chromatography (HPLC): Perform final purification using a reversed-phase C18 HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

Identification of the Alahopcin Biosynthetic Gene Cluster
  • Genome Sequencing: If the genome of S. albulus subsp. ochragerus is not available, perform whole-genome sequencing using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.

  • Bioinformatic Analysis: Analyze the assembled genome using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) software to identify putative NRPS gene clusters[5][6].

  • Gene Cluster Identification: Look for an NRPS gene cluster with two modules, where the adenylation (A) domain of one module is predicted to activate alanine. The other module's A-domain specificity may be less clear due to the non-proteinogenic nature of the second amino acid.

  • Gene Inactivation: To confirm the function of the identified gene cluster, create a knockout mutant of the core NRPS gene using CRISPR-Cas9 or homologous recombination.

  • Metabolite Analysis: Analyze the culture broth of the wild-type and mutant strains by LC-MS to confirm the abolition of alahopcin production in the mutant.

Purification and Characterization of the Alpha-amino acid ester hydrolase
  • Cell Lysate Preparation: Harvest the mycelium from the fermentation broth and resuspend it in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and protease inhibitors). Sonicate the suspension to lyse the cells and centrifuge to obtain a cell-free extract.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the cell-free extract by adding ammonium sulfate to 40-70% saturation. Collect the protein pellet by centrifugation.

  • Chromatography:

    • Ion-Exchange: Resuspend the pellet in a suitable buffer and apply it to an anion-exchange column (e.g., Q-Sepharose). Elute with a salt gradient.

    • Hydrophobic Interaction: Further purify the active fractions on a hydrophobic interaction column (e.g., Phenyl-Sepharose).

    • Size-Exclusion: Perform a final purification step using a size-exclusion column (e.g., Superdex 200).

  • Enzyme Assay: Monitor the enzyme activity throughout the purification process by incubating the fractions with alahopcin and measuring the formation of this compound by HPLC.

Quantitative Analysis of Alahopcin and this compound
  • Sample Preparation: Prepare a standard curve of known concentrations of purified alahopcin and this compound.

  • LC-MS Analysis: Use a liquid chromatography-mass spectrometry (LC-MS) system to separate and quantify the compounds in the fermentation broth or enzymatic reaction mixture.

  • Quantification: Determine the concentration of the compounds by comparing their peak areas to the standard curve.

Conclusion

The biosynthesis of this compound is a two-step process involving the NRPS-mediated synthesis of alahopcin and its subsequent enzymatic cleavage. While the specific genes and enzymes in Streptomyces albulus subsp. ochragerus have yet to be fully characterized, this guide provides a robust framework for researchers to investigate this pathway. The proposed protocols offer a starting point for the fermentation, purification, and analysis of these compounds, as well as for the identification and characterization of the underlying biosynthetic machinery. Further research in this area could lead to the development of novel antibiotics and biocatalysts.

References

Dealanylalahopcin: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dealanylalahopcin is a novel amino acid with intriguing, albeit modest, biological activities. Isolated from microbial sources, this compound has been noted for its weak antibacterial properties and its inhibitory effects on collagen prolyl hydroxylase. This technical guide provides a comprehensive summary of the currently available information on the physical and chemical properties of this compound, its biological effects, and the methodologies for its study. Due to the limited availability of detailed experimental data in publicly accessible literature, this document presents a consolidation of known facts and outlines general protocols relevant to its analysis.

Physical and Chemical Properties

This compound is an amino acid that has been isolated as colorless needles[1]. Its molecular formula has been determined to be C6H10N2O5[1]. The compound is known to be a derivative of the dipeptide antibiotic alahopcin, formed through enzymatic hydrolysis which removes an alanine residue[1]. An enantiospecific synthesis of this compound from (L)-aspartic acid has been successfully developed, involving a thirteen-step process[2].

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C6H10N2O5[1]
Appearance Colorless needles[1]
Source Isolated from Streptomyces albulus subsp. ochragerus or Streptomyces leucoderma subsp. ochraceus. Can also be formed by enzymatic hydrolysis of alahopcin.[1][3]
Synthesis A 13-step enantiospecific synthesis from (L)-aspartic acid has been reported.[2]

Biological Activity and Mechanism of Action

This compound exhibits weak antibacterial activity against both Gram-positive and Gram-negative bacteria[1]. The precise mechanism underlying this activity has not been elucidated. However, insights may be drawn from related phosphonopeptide antibiotics such as alaphosphin. Alaphosphin is known to inhibit bacterial cell wall synthesis by targeting alanine racemase, an essential enzyme in the formation of peptidoglycan precursors[4]. It is plausible that alahopcin, the parent compound of this compound, shares a similar mechanism, which may be partially retained in its dealanylated form.

Additionally, this compound has been identified as a weak inhibitor of collagen prolyl hydroxylase[1]. This enzyme is critical for the post-translational modification of collagen, a key component of the extracellular matrix. The inhibition of collagen prolyl hydroxylase can impact collagen stability and deposition. Furthermore, synthetic analogues of this compound have demonstrated inhibitory activity against human hypoxia-inducible factor (HIF) prolyl hydroxylases, suggesting a potential for this chemical scaffold in modulating cellular responses to hypoxia[5]. The specific interactions and the nature of the inhibition (e.g., competitive, non-competitive) have not been detailed in the available literature.

Due to the absence of specific signaling pathway information for this compound, a logical relationship diagram is provided below to illustrate its known origins and biological effects.

Dealanylalahopcin_Relationships cluster_origin Origin and Formation cluster_activity Biological Activities Streptomyces_albulus Streptomyces albulus subsp. ochragerus Alahopcin Alahopcin Streptomyces_albulus->Alahopcin Produces Enzymatic_Hydrolysis Enzymatic Hydrolysis (α-amino acid ester hydrolase) Alahopcin->Enzymatic_Hydrolysis This compound This compound Enzymatic_Hydrolysis->this compound Forms Antibacterial_Activity Weak Antibacterial Activity (Gram-positive and Gram-negative) This compound->Antibacterial_Activity Exhibits Collagen_Prolyl_Hydroxylase_Inhibition Weak Inhibition of Collagen Prolyl Hydroxylase This compound->Collagen_Prolyl_Hydroxylase_Inhibition Exhibits

Figure 1. Logical relationships of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and characterization of this compound are not fully available in the public domain. The following represents a generalized workflow based on standard methodologies for natural product chemistry and amino acid analysis.

Experimental_Workflow cluster_isolation Isolation and Purification cluster_synthesis Enantiospecific Synthesis cluster_characterization Characterization Fermentation 1. Fermentation of Streptomyces albulus Extraction 2. Extraction from Culture Filtrate Fermentation->Extraction Chromatography 3. Chromatographic Purification (e.g., Ion Exchange, HPLC) Extraction->Chromatography Crystallization 4. Crystallization Chromatography->Crystallization Spectroscopy 1. Spectroscopic Analysis (NMR, MS, IR) Crystallization->Spectroscopy Characterize Starting_Material 1. (L)-Aspartic Acid Multi_Step_Synthesis 2. Thirteen-Step Synthesis Starting_Material->Multi_Step_Synthesis Purification_Synth 3. Purification Multi_Step_Synthesis->Purification_Synth Purification_Synth->Spectroscopy Characterize Elemental_Analysis 2. Elemental Analysis Spectroscopy->Elemental_Analysis Biological_Assays 3. Biological Assays (Antibacterial, Enzyme Inhibition) Elemental_Analysis->Biological_Assays

Figure 2. Generalized experimental workflow for this compound.

1. Isolation from Streptomyces albulus subsp. ochragerus

  • Fermentation: The microorganism is cultured in a suitable nutrient medium under optimal conditions to promote the production of secondary metabolites, including alahopcin.

  • Extraction: The culture broth is centrifuged or filtered to separate the biomass from the supernatant. The active compound is then extracted from the culture filtrate using appropriate solvents or resin-based methods.

  • Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This may include ion-exchange chromatography to separate compounds based on charge, followed by reversed-phase high-performance liquid chromatography (HPLC) for final purification.

  • Crystallization: The purified compound is crystallized from a suitable solvent system to obtain colorless needles.

2. Enantiospecific Synthesis

The synthesis of this compound has been reported to start from (L)-aspartic acid and proceeds through a thirteen-step sequence. The specific reagents, reaction conditions, and intermediates for each step are not detailed in the available literature abstracts. A full synthetic protocol would require access to the primary research article.

3. Characterization

  • Structural Elucidation: The chemical structure of this compound would be confirmed using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to determine the connectivity of atoms and the stereochemistry.

    • Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as carboxylic acids, amines, and amides.

  • Purity Assessment: The purity of the isolated or synthesized compound is typically assessed by HPLC.

  • Biological Activity Assays:

    • Antibacterial Susceptibility Testing: The minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria would be determined using standard microdilution or agar diffusion methods.

    • Enzyme Inhibition Assays: The inhibitory activity against collagen prolyl hydroxylase would be measured using a biochemical assay that monitors the formation of hydroxyproline.

Conclusion

This compound is a unique amino acid with demonstrated, though weak, antibacterial and enzyme-inhibitory activities. While its fundamental chemical identity has been established, a significant amount of detailed quantitative data regarding its physicochemical properties and a thorough understanding of its mechanisms of action are still lacking in the publicly available scientific literature. Further research, including access to the primary isolation and synthesis reports, would be necessary to construct a more complete technical profile of this compound. The information provided herein serves as a foundational guide for researchers interested in exploring the potential of this compound and its analogues in drug discovery and development.

References

An In-depth Technical Guide to the Natural Sources and Derivatives of Dealanylalahopcin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dealanylalahopcin, a naturally occurring amino acid derivative, has garnered interest for its inhibitory activity against collagen prolyl-4-hydroxylase, a key enzyme in collagen biosynthesis. This technical guide provides a comprehensive overview of this compound, covering its natural sources, methods of production, and known derivatives. Detailed experimental protocols for its isolation and synthesis are presented, alongside a summary of its biological activity. Furthermore, this document elucidates the signaling pathway of its target enzyme and presents this information through structured data and visualizations to facilitate further research and drug development efforts.

Introduction

This compound is a unique amino acid derivative with the molecular formula C6H10N2O5.[1] It was first isolated from the bacterium Streptomyces albulus subsp. ochragerus.[1] Structurally, it is the deacylated form of Alahopcin, another microbial metabolite. The primary biological significance of this compound lies in its ability to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for the post-translational modification of collagen.[1] This inhibitory action suggests its potential as a lead compound for the development of therapeutic agents targeting conditions associated with excessive collagen deposition, such as fibrosis. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in medicinal chemistry and drug discovery.

Natural Sources and Production

This compound can be obtained from both natural fermentation and enzymatic conversion.

Fermentation

The primary natural source of this compound is the fermentation broth of Streptomyces albulus subsp. ochragerus.[1]

Experimental Protocol: Isolation from Streptomyces albulus subsp. ochragerus

  • Culture Conditions: Streptomyces albulus subsp. ochragerus is cultured in a suitable fermentation medium under aerobic conditions. The medium composition and fermentation parameters (temperature, pH, aeration) are optimized to maximize the production of this compound.

  • Harvesting: After an appropriate incubation period, the fermentation broth is harvested. The bacterial cells are separated from the culture filtrate by centrifugation or filtration.

  • Purification: The culture filtrate is subjected to a series of chromatographic steps to isolate this compound. This typically involves:

    • Ion-Exchange Chromatography: The filtrate is passed through a cation-exchange resin (e.g., Dowex 50W x 8, H+ form). After washing, the compound is eluted with a suitable buffer, such as aqueous ammonia.

    • Adsorption Chromatography: The eluate is then applied to an adsorbent resin (e.g., Amberlite XAD-2) to remove impurities.

    • Cellulose Column Chromatography: Further purification is achieved using cellulose column chromatography with an appropriate solvent system (e.g., n-butanol-acetic acid-water).

    • Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a solvent mixture like aqueous ethanol to yield colorless needles.

Enzymatic Hydrolysis

This compound can also be produced by the enzymatic hydrolysis of Alahopcin.[1] This process utilizes a microbial α-amino acid ester hydrolase.

Experimental Protocol: Enzymatic Conversion of Alahopcin to this compound

  • Enzyme Source: A microbial source expressing α-amino acid ester hydrolase is required.

  • Reaction Conditions: Alahopcin is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0). The α-amino acid ester hydrolase is added to the solution.

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a sufficient period to allow for complete conversion.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Once the reaction is complete, this compound is purified from the reaction mixture using the chromatographic techniques described in the fermentation protocol.

Chemical Synthesis

An enantiospecific synthesis of this compound has been developed starting from L-aspartic acid. This multi-step synthesis provides a reliable method for obtaining the compound for research purposes.

Experimental Workflow: Synthesis from L-Aspartic Acid

G cluster_synthesis Chemical Synthesis of this compound L-Aspartic_Acid L-Aspartic Acid Protection Protection of Amino and Carboxyl Groups L-Aspartic_Acid->Protection Intermediate_1 Protected Intermediate Protection->Intermediate_1 Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Intermediate_2 Cyclic Intermediate Cyclization->Intermediate_2 Hydroxylation Stereoselective Hydroxylation Intermediate_2->Hydroxylation Intermediate_3 Hydroxylated Intermediate Hydroxylation->Intermediate_3 Deprotection Removal of Protecting Groups Intermediate_3->Deprotection This compound This compound Deprotection->this compound G cluster_pathway Catalytic Cycle of Collagen Prolyl-4-Hydroxylase E_FeII Enzyme-Fe(II) E_FeII_aKG Enzyme-Fe(II)-α-ketoglutarate E_FeII->E_FeII_aKG + α-ketoglutarate E_FeII_aKG_O2 Enzyme-Fe(II)-α-ketoglutarate-O2 E_FeII_aKG->E_FeII_aKG_O2 + O2 E_FeIV_O Enzyme-Fe(IV)=O (Ferryl Intermediate) + Succinate + CO2 E_FeII_aKG_O2->E_FeIV_O + Proline E_FeIII_OH Enzyme-Fe(III)-OH + Proline Radical E_FeIV_O->E_FeIII_OH H-atom abstraction E_FeII_Hyp Enzyme-Fe(II) + 4-Hydroxyproline E_FeIII_OH->E_FeII_Hyp Radical rebound E_FeII_Hyp->E_FeII - 4-Hydroxyproline This compound This compound (Inhibitor) This compound->E_FeII_aKG Inhibition

References

An In-depth Technical Guide to the Solubility of Dealanylalahopcin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of Dealanylalahopcin, a derivative of the dipeptide antibiotic Alahopcin. Due to the limited availability of direct experimental data for this compound, this document leverages information on its parent compound, Alahopcin, and general principles of amino acid and peptide solubility to provide a robust framework for researchers. It includes predicted solubility in various solvents, detailed experimental protocols for solubility determination, and a workflow for systematic solubility testing.

Introduction to this compound

This compound is understood to be a derivative of Alahopcin, a dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus[1]. Alahopcin, with the chemical structure (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acid, is known to be a water-soluble compound[1]. The name "this compound" implies the removal of the L-alanine residue, which would result in the core amino acid structure: (2S, 3R)-2-amino-4-formyl-3-(hydroxyaminocarbonyl)butyric acid. This structural change from a dipeptide to a single, modified amino acid will influence its physicochemical properties, including solubility.

Predicted Solubility of this compound

Based on the known solubility of its parent compound, Alahopcin, and the general solubility characteristics of amino acids, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is important to note that these are predictions and should be confirmed by experimental validation.

SolventPredicted SolubilityRationale
Water HighThe parent compound, Alahopcin, is described as a water-soluble dipeptide[1]. The resulting this compound is a modified amino acid with polar functional groups (carboxyl, amino, hydroxylamine, and formyl), which are expected to have strong favorable interactions with water.
Phosphate-Buffered Saline (PBS) HighAs an aqueous buffer with a physiological pH, PBS is expected to readily dissolve this compound, similar to water. The ionic nature of the buffer may even enhance the solubility of the zwitterionic amino acid derivative.
Dimethyl Sulfoxide (DMSO) HighAlahopcin is known to be soluble in DMSO[2]. DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, and it is a common solvent for peptide and small molecule drug candidates[3].
Methanol Moderate to HighMethanol is a polar protic solvent that can form hydrogen bonds with this compound, suggesting good solubility.
Ethanol ModerateEthanol is slightly less polar than methanol, which may result in slightly lower solubility compared to methanol, but it is still expected to be a reasonably good solvent.
Acetonitrile Low to ModerateAcetonitrile is a polar aprotic solvent but is generally less effective at dissolving highly polar, zwitterionic compounds like amino acids compared to water or DMSO.
Acetone LowAs a less polar solvent than alcohols and acetonitrile, acetone is not expected to be a good solvent for the highly polar this compound.
Hexane Very Low/InsolubleHexane is a nonpolar solvent and is not expected to dissolve the polar this compound.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, the following experimental protocols are recommended. These are general procedures that can be adapted based on the specific laboratory equipment and the quantity of the compound available.

3.1. Qualitative Solubility Assessment

This method provides a rapid initial assessment of solubility in various solvents.

Materials:

  • This compound (solid form)

  • A selection of solvents (e.g., Water, PBS, DMSO, Methanol, Ethanol, Acetonitrile, Acetone, Hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Microbalance

Procedure:

  • Weigh approximately 1-2 mg of this compound into a small, clean test tube.

  • Add 100 µL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid particles.

  • If the solid dissolves completely, add another 100 µL of the solvent and repeat the process until a saturated solution is formed (i.e., solid material remains undissolved).

  • Record the approximate volume of solvent required to dissolve the initial amount of solid to categorize the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble).

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a more rigorous method to determine the equilibrium solubility.

Materials:

  • This compound (solid form)

  • Selected solvents

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealable vial. The excess solid ensures that a saturated solution is achieved.

  • Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully collect a sample of the supernatant.

  • Centrifuge the collected supernatant at a high speed to pellet any remaining suspended solid particles.

  • Accurately dilute a known volume of the clear supernatant with an appropriate solvent.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a novel compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement cluster_output Output start Start: Obtain Solid this compound prep_solvents Prepare a Panel of Solvents start->prep_solvents qual_test Perform Qualitative Solubility Test (e.g., visual assessment in test tubes) prep_solvents->qual_test categorize Categorize Solvents: High, Moderate, Low Solubility qual_test->categorize quant_setup Set up Shake-Flask Experiment with High/Moderate Solubility Solvents categorize->quant_setup equilibrium Incubate to Reach Equilibrium (e.g., 24-48h at 25°C) quant_setup->equilibrium analysis Analyze Supernatant Concentration (e.g., HPLC, LC-MS) equilibrium->analysis quant_data Determine Quantitative Solubility (e.g., in mg/mL or M) analysis->quant_data report Compile Solubility Data and Report quant_data->report

References

Spectroscopic Data of Dealanylalahopcin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for the amino acid Dealanylalahopcin. Despite extensive searches of publicly accessible scientific databases and literature, specific experimental spectroscopic data (NMR, IR, MS) and the detailed chemical structure remain elusive. The primary source of this information is likely a 1985 publication in the Journal of Antibiotics, which is not openly available in full text. This document outlines the currently known information and provides a pathway for researchers to obtain the comprehensive data required for advanced research and development.

Introduction

This compound is a novel amino acid first reported in 1985. Its isolation and initial characterization were described in a study focused on its biological activities. As with any novel compound, detailed spectroscopic data is crucial for its unequivocal identification, structure elucidation, and for its potential applications in fields such as drug development. This guide serves to collate the known information and highlight the current data gap.

Known Information

The primary accessible information regarding this compound comes from the abstract of a scientific publication.

Molecular Formula

The molecular formula for this compound has been reported as C6H10N2O5 [1].

Origin

This compound was isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus and can also be formed by the enzymatic hydrolysis of alahopcin[1].

Data Unavailability and Recommended Next Steps

Comprehensive searches for the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound have not yielded specific experimental values or spectra. Chemical databases do not currently display a public and confirmed structure for this compound.

The key to unlocking the detailed spectroscopic profile of this compound lies in the full text of the following publication:

Higashide, E., Kanamaru, T., Fukase, H., & Horii, S. (1985). Isolation of this compound, a new amino acid, and its biological activity. The Journal of Antibiotics, 38(3), 296–301. [1]

It is highly probable that this article contains the detailed experimental protocols and the resulting spectroscopic data that were used for the initial characterization and structure elucidation of the compound.

Hypothetical Experimental Workflow

While the specific experimental protocols for this compound are not available, a general workflow for the spectroscopic analysis of a novel amino acid can be proposed. This serves as a logical framework for the types of experiments that would have been conducted.

Caption: A generalized workflow for the isolation and spectroscopic analysis of a novel natural product like this compound.

Conclusion

The complete spectroscopic dataset for this compound, essential for researchers and drug development professionals, is not currently available in the public domain. The molecular formula is known to be C6H10N2O5[1]. To proceed with any research requiring this data, it is imperative to obtain the full scientific article from The Journal of Antibiotics (1985, 38(3), 296-301), which is anticipated to contain the necessary experimental details and spectral data. Without this primary source, any further discussion on the spectroscopic properties of this compound would be speculative.

References

Methodological & Application

How to synthesize Dealanylalahopcin in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Synthesis of Dealanylalahopcin

Abstract this compound is a novel, non-proteinogenic α-amino acid first isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus.[1] It can also be produced via the enzymatic hydrolysis of the related dipeptide antibiotic, alahopcin.[1] Structurally, it is a unique amino acid with the molecular formula C6H10N2O5.[1] While it demonstrates only weak antibacterial activity against Gram-positive and Gram-negative bacteria, its unique structure makes it a person of interest for structure-activity relationship (SAR) studies, particularly in the development of novel peptide-based therapeutics and enzyme inhibitors.[1] The first enantiospecific total synthesis was achieved from (L)-aspartic acid in thirteen steps.[2] This document outlines a generalized protocol inspired by modern peptide synthesis techniques for the laboratory-scale synthesis of this compound and similar peptide derivatives.

Principle The synthesis of a unique amino acid like this compound or its incorporation into a peptide chain is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of protected amino acid residues to a growing chain that is covalently attached to an insoluble polymeric resin.[3][4] The key advantages include the ability to drive reactions to completion using excess reagents and the simple removal of these reagents and byproducts by filtration and washing. The most common strategy, Fmoc-SPPS, will be described.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis Cycle for Peptide Elongation

This protocol describes a single cycle of amino acid addition using the Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy, a standard procedure in peptide synthesis.[4]

1. Resin Preparation and Swelling:

  • Place the appropriate starting resin (e.g., pre-loaded Wang or Rink Amide resin) in a suitable reaction vessel.
  • Wash the resin with Dichloromethane (DCM) three times.
  • Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Group Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes. Drain the solution.
  • Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.
  • Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (1 equivalent less than the amino acid) in DMF.
  • Add a tertiary base, N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to activate the solution. The solution should turn yellow.
  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion. If the test is positive (indicating free amines), the coupling step may be repeated.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

5. Cleavage and Deprotection:

  • Once the peptide sequence is fully assembled, wash the resin with DCM and dry it under a vacuum.
  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the crude peptide.
  • Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the crude peptide pellet under a vacuum.

6. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Data Presentation

Table 1: Reagents for a Standard 0.1 mmol Scale Coupling Reaction

Reagent Molar Eq. Quantity Purpose
Peptide Resin 1.0 0.1 mmol Solid support
Fmoc-Amino Acid 4.0 0.4 mmol Building block
HBTU 3.9 0.39 mmol Coupling Activator
DIPEA 8.0 0.8 mmol Activation Base

| DMF | - | ~10 mL | Solvent |

Table 2: Summary of Key Steps in One SPPS Cycle

Step Reagent(s) Time Objective
1. Deprotection 20% Piperidine in DMF 5 + 15 min Remove N-terminal Fmoc group
2. Activation Fmoc-AA, HBTU, DIPEA ~2 min Activate carboxyl group for coupling
3. Coupling Activated AA Solution 1-2 hours Form peptide bond

| 4. Washing | DMF, DCM | ~10 min | Remove excess reagents |

Table 3: Example Analytical Characterization of Final Product

Analysis Method Expected Result Purpose
LC-MS (ESI+) Calculated [M+H]⁺: 191.0614 Confirms molecular weight and identity
Found [M+H]⁺: 191.0611
RP-HPLC Single major peak >95% purity Assesses purity of the final compound

| ¹H NMR | Spectrum consistent with proposed structure | Confirms chemical structure and stereochemistry |

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis Cycle (SPPS) cluster_finish Final Steps Start_Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (Piperidine) Start_Resin->Deprotection Protected_AA Fmoc-Protected Amino Acids Coupling Amino Acid Coupling (HBTU/DIPEA) Protected_AA->Coupling Deprotection->Coupling Wash Washing (DMF/DCM) Coupling->Wash Wash->Deprotection Repeat n times Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure this compound Purification->Final_Product

Caption: High-level workflow for the solid-phase synthesis of this compound.

G start Start: Swollen Resin with free amine reagent_piperidine Add 20% Piperidine in DMF step1 Step 1: Fmoc Deprotection reagent_piperidine->step1 reagent_coupling Add Activated Fmoc-AA Solution step2 Step 2: Coupling Reaction reagent_coupling->step2 reagent_wash Wash with DMF and DCM step3 Step 3: Post-Coupling Wash reagent_wash->step3 kaiser_test Kaiser Test (Check for completion) step2->kaiser_test end End: Resin with elongated peptide step3->end kaiser_test->reagent_wash Negative kaiser_test->step2 Positive (Repeat)

Caption: Detailed workflow for a single amino acid coupling cycle in SPPS.

References

Application Note: A Comprehensive Protocol for the Purification of Dealanylalahopcin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dealanylalahopcin, a phosphonopeptide amino acid, has been identified as a metabolite from Streptomyces albulus subsp. ochragerus and can also be produced via enzymatic hydrolysis of alahopcin[1]. This document provides a detailed protocol for the isolation and purification of this compound from bacterial culture. The methodology is based on established techniques for the purification of phosphonopeptides and is designed to yield a high-purity product suitable for further research and development.

Introduction

This compound (Molecular Formula: C6H10N2O5) is a unique amino acid with observed weak antibacterial activity against both Gram-positive and Gram-negative bacteria[1]. As a member of the phosphonopeptide class of natural products, it holds potential for further investigation as a lead compound in drug discovery. Phosphonopeptides often exhibit their biological activity through a "Trojan horse" mechanism, where they are actively transported into bacterial cells via peptide permeases[2][3]. Once inside, they are hydrolyzed by peptidases to release a metabolically disruptive phosphonate warhead[2][3]. The purification of these compounds from complex fermentation broths is a critical step in their characterization and development. This protocol outlines a robust multi-step purification strategy for obtaining this compound.

Data Summary

The following table summarizes the expected results at each key stage of the this compound purification process from a 10-liter bacterial culture. These values are representative and may vary depending on the specific fermentation conditions and starting material.

Purification StepTotal Volume (L)Total Protein (mg)This compound (mg)Specific Activity (units/mg)Yield (%)Purity (%)
Culture Filtrate 1050,000500101001
Anion Exchange 15,00045090909
Cation Exchange 0.55004008008080
Size Exclusion 0.15035070007095
Reverse-Phase HPLC 0.0253156300063>99

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound from a culture of Streptomyces albulus subsp. ochragerus.

1. Fermentation and Culture Preparation

  • Inoculate a suitable seed culture of Streptomyces albulus subsp. ochragerus into 10 liters of a production medium (e.g., Tryptic Soy Broth).

  • Incubate the culture for 7 days at 30°C with agitation. Monitor the production of this compound using a suitable analytical method, such as ³¹P NMR, if available[2].

  • Harvest the culture by centrifugation at 8,000 x g for 20 minutes at 4°C to separate the biomass from the culture supernatant.

  • Collect the supernatant, which contains the secreted this compound.

2. Anion Exchange Chromatography

  • Adjust the pH of the culture supernatant to 8.0 with NaOH.

  • Load the supernatant onto a weak anion exchange column (e.g., DEAE-Sepharose) pre-equilibrated with 20 mM Tris-HCl, pH 8.0.

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound molecules with a linear gradient of NaCl (0 to 1 M) in the equilibration buffer.

  • Collect fractions and assay for the presence of this compound. Pool the active fractions.

3. Cation Exchange Chromatography

  • Adjust the pH of the pooled fractions from the anion exchange step to 3.0 with HCl.

  • Load the sample onto a strong cation exchange column (e.g., Dowex 50W) pre-equilibrated with 20 mM sodium citrate buffer, pH 3.0.

  • Wash the column with the equilibration buffer.

  • Elute this compound with a linear pH gradient (pH 3.0 to 6.0) or a salt gradient (0 to 1 M NaCl) in the equilibration buffer.

  • Collect and pool fractions containing the target compound.

4. Size Exclusion Chromatography

  • Concentrate the pooled fractions from the cation exchange step using a rotary evaporator or ultrafiltration.

  • Load the concentrated sample onto a size exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as 50 mM ammonium acetate.

  • Elute with the same buffer and collect fractions based on their molecular weight. This compound is expected to elute as a small molecule.

  • Pool the fractions containing pure this compound.

5. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • For final polishing and to achieve high purity, subject the pooled fractions from the size exclusion step to RP-HPLC.

  • Use a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Lyophilize the pure fractions to obtain this compound as a colorless, needle-like solid[1].

6. Structure Confirmation

  • Confirm the identity and purity of the final product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Diagram

Dealanylalahopcin_Purification cluster_fermentation Fermentation & Harvest cluster_chromatography Chromatographic Purification cluster_final Final Product Fermentation Streptomyces albulus Culture (10 L) Centrifugation Centrifugation (8,000 x g) Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Biomass Biomass (discard) Centrifugation->Biomass AnionExchange Anion Exchange Chromatography (DEAE-Sepharose) Supernatant->AnionExchange CationExchange Cation Exchange Chromatography (Dowex 50W) AnionExchange->CationExchange SizeExclusion Size Exclusion Chromatography (Sephadex G-25) CationExchange->SizeExclusion RPHPLC Reverse-Phase HPLC (C18 Column) SizeExclusion->RPHPLC PureProduct Pure this compound RPHPLC->PureProduct

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for Dealanylalahopcin in Bacterial Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dealanylalahopcin is an amino acid derivative with antimicrobial properties, first isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus.[1] It can also be produced by the enzymatic hydrolysis of alahopcin.[1][2] Chemically, its molecular formula is C6H10N2O5.[1] While exhibiting weak antimicrobial activity against both Gram-positive and Gram-negative bacteria, its unique origin and potential mechanism of action make it a compound of interest for microbiological research and antibiotic discovery.[1][2]

These application notes provide a comprehensive overview of the use of this compound in bacterial cell culture assays, including its mechanism of action, protocols for assessing its antimicrobial activity, and a summary of its reported efficacy.

Mechanism of Action

The precise mechanism of action for this compound is not extensively detailed in the available literature. However, based on its structural relationship to the phosphonopeptide antibiotic alaphosphin, a proposed mechanism involves the inhibition of bacterial cell wall synthesis.

Alaphosphin is known to be actively transported into bacterial cells via peptide permeases.[3] Once inside the cell, it is hydrolyzed by intracellular peptidases to release l-1-aminoethylphosphonic acid.[3] This active metabolite then inhibits alanine racemase, an essential enzyme for the synthesis of D-alanine, a critical component of the peptidoglycan layer of the bacterial cell wall.[3] By disrupting the supply of D-alanine, the integrity of the cell wall is compromised, leading to cell lysis and death.

Given that this compound is a derivative of alahopcin, it is hypothesized to follow a similar pathway, as illustrated in the diagram below.

G cluster_extracellular Extracellular Space cluster_cell Bacterial Cell This compound This compound Transport Peptide Permease This compound->Transport Uptake Hydrolysis Intracellular Peptidases Transport->Hydrolysis Internalization Metabolite Active Metabolite Hydrolysis->Metabolite Activation AlanineRacemase Alanine Racemase Metabolite->AlanineRacemase Inhibition D_Alanine D-Alanine Synthesis AlanineRacemase->D_Alanine CellWall Peptidoglycan Synthesis D_Alanine->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Proposed mechanism of action for this compound.

Data Presentation

The antimicrobial activity of this compound is qualitatively described as weak against a range of bacteria. Specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), are not widely available in the public domain. The following table summarizes the known information.

Organism Type Reported Activity Quantitative Data (MIC) Reference
Gram-positive bacteriaWeak inhibitionNot specified[1][2]
Gram-negative bacteriaWeak inhibitionNot specified[1][2]

Experimental Protocols

The following protocols are generalized for assessing the antimicrobial activity of a compound like this compound and can be adapted for specific bacterial strains and laboratory conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial culture.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent, filter-sterilized)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional, for OD measurements)

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of growth medium.

    • Incubate overnight at the optimal temperature for the strain (e.g., 37°C).

    • Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1-11.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • Optionally, read the optical density (OD) at 600 nm before and after incubation to quantify growth inhibition.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Bacterial Inoculum A1 Inoculate Microtiter Plate P1->A1 P2 Prepare Serial Dilutions of this compound P2->A1 A2 Incubate Plate A1->A2 AN1 Visually Inspect for Growth A2->AN1 AN2 Determine MIC AN1->AN2

Caption: Workflow for MIC determination.

Protocol 2: Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of this compound.

Materials:

  • This compound solution

  • Bacterial strain of interest

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

Procedure:

  • Prepare Bacterial Lawn:

    • Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard.

    • Using a sterile swab, evenly streak the bacterial suspension over the entire surface of the agar plate to create a lawn.

  • Apply Compound:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution.

    • Allow the disks to dry briefly in a sterile environment.

  • Incubation:

    • Place the impregnated disks onto the surface of the inoculated agar plate.

    • Incubate the plate at the optimal temperature for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented).

    • The size of the zone correlates with the susceptibility of the bacterium to the compound.

Conclusion

This compound represents a potential antimicrobial agent with a likely mechanism of action targeting bacterial cell wall synthesis. While its reported activity is weak, further investigation into its efficacy against a broader range of bacterial species and in combination with other agents may reveal its therapeutic potential. The protocols provided here offer a starting point for researchers to quantitatively and qualitatively assess the antimicrobial properties of this compound in a laboratory setting.

References

Application of Dealanylalahopcin as an Enzyme Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dealanylalahopcin is a naturally occurring cyclic hydroxamate that has been identified as an inhibitor of procollagen prolyl-4-hydroxylase.[1] This enzyme plays a crucial role in the post-translational modification of collagen, the most abundant protein in the extracellular matrix. By catalyzing the formation of 4-hydroxyproline, prolyl-4-hydroxylase is essential for the proper folding and stability of the collagen triple helix. Inhibition of this enzyme can, therefore, modulate collagen synthesis and deposition, making it a target of interest for conditions characterized by excessive collagen accumulation, such as fibrosis and certain cancers.

Furthermore, analogues of this compound have been shown to inhibit human hypoxia-inducible factor (HIF) prolyl hydroxylases.[1] These enzymes are key regulators of the HIF signaling pathway, which governs cellular responses to low oxygen conditions (hypoxia). By inhibiting HIF prolyl hydroxylases, the stability and activity of HIF-α are increased, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This dual inhibitory potential suggests that this compound and its derivatives could have broad therapeutic applications.

This document provides detailed application notes and protocols for researchers interested in studying the enzyme inhibitory properties of this compound.

Data Presentation

Currently, specific quantitative data such as IC50 or Ki values for the inhibition of collagen prolyl-4-hydroxylase by this compound are not widely available in peer-reviewed literature. Researchers are encouraged to perform dose-response experiments to determine these values empirically using the protocols outlined below.

Table 1: Expected Data from Inhibitor Studies of this compound

ParameterDescriptionExpected Outcome for an Inhibitor
IC50 (μM) The concentration of this compound required to inhibit 50% of the enzyme's activity.A lower IC50 value indicates higher potency.
Ki (μM) The inhibition constant, representing the affinity of this compound for the enzyme.A lower Ki value indicates a stronger binding affinity.
Mechanism of Inhibition The mode by which this compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive).To be determined through kinetic studies.

Experimental Protocols

The following are generalized protocols for determining the inhibitory effect of this compound on collagen prolyl-4-hydroxylase. These can be adapted based on the specific laboratory equipment and reagents available.

Protocol 1: In Vitro Collagen Prolyl-4-Hydroxylase (CP4H) Inhibition Assay

This protocol describes a common method to measure CP4H activity by quantifying the formation of hydroxyproline.

Materials:

  • Recombinant human collagen prolyl-4-hydroxylase (C-P4H1)

  • This compound

  • Procollagen substrate (e.g., a synthetic peptide with repeating Gly-Pro-Ala sequences)

  • α-ketoglutarate

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (pH 7.8)

  • Hydrochloric acid (HCl)

  • Chloramine-T reagent

  • Perchloric acid

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • 96-well microplate reader

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing Tris-HCl buffer, BSA, ascorbic acid, FeSO₄, and α-ketoglutarate.

    • Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the reaction mixture. Include a control with no inhibitor.

    • Pre-incubate the mixture with the enzyme (CP4H1) for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the procollagen substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding HCl.

  • Hydroxyproline Quantification:

    • Hydrolyze the samples by heating at a high temperature (e.g., 110°C) for several hours to release amino acids.

    • Neutralize the hydrolyzed samples.

    • Add Chloramine-T reagent to each well and incubate at room temperature.

    • Add perchloric acid to stop the Chloramine-T reaction.

    • Add DMAB reagent and incubate at a higher temperature (e.g., 60°C) to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 2: High-Throughput Screening for CP4H Inhibitors

This protocol utilizes a commercially available assay that measures the production of succinate, a co-product of the hydroxylation reaction.

Materials:

  • Succinate-Glo™ Hydroxylase Assay Kit (or similar)

  • Recombinant human collagen prolyl-4-hydroxylase (C-P4H1)

  • This compound

  • Peptide substrate (e.g., (Pro-Pro-Gly)n)

  • α-ketoglutarate

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • Catalase

  • 384-well plates

Procedure:

  • Enzyme Reaction:

    • In a 384-well plate, add the C-P4H1 enzyme.

    • Add varying concentrations of this compound.

    • Add the peptide substrate, FeSO₄, catalase, ascorbic acid, and α-ketoglutarate to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Succinate Detection:

    • Add the Succinate Detection Reagent from the kit to each well.

    • Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of succinate produced and thus to the enzyme activity.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value as described in Protocol 1.

Visualization of Pathways and Workflows

Hypoxia-Inducible Factor (HIF) Signaling Pathway

The following diagram illustrates the HIF signaling pathway, which is regulated by HIF prolyl hydroxylases. Analogues of this compound have been shown to inhibit these enzymes, suggesting a potential role for this compound in modulating this pathway.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α PHDs HIF Prolyl Hydroxylases (PHDs) HIF1a_normoxia->PHDs O2, Fe2+, α-KG VHL VHL HIF1a_normoxia->VHL Binding Proteasome Proteasome HIF1a_normoxia->Proteasome Ubiquitination PHDs->HIF1a_normoxia Hydroxylation Ub Ubiquitin VHL->Ub Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1b HIF-1β (ARNT) HIF1a_hypoxia->HIF1b Dimerization HIF_complex HIF-1α/β Complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Target_Genes Target Gene Expression HRE->Target_Genes This compound This compound (Analogues) PHDs_inhibited HIF Prolyl Hydroxylases (PHDs) This compound->PHDs_inhibited Inhibition

Caption: HIF signaling under normoxic vs. hypoxic/inhibited conditions.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffers) reaction Set up Enzyme Reactions with and without Inhibitor reagents->reaction inhibitor Prepare Serial Dilutions of this compound inhibitor->reaction incubation Incubate at Controlled Temperature reaction->incubation measurement Measure Enzyme Activity (e.g., Absorbance, Luminescence) incubation->measurement calculation Calculate % Inhibition measurement->calculation plotting Plot % Inhibition vs. log[Inhibitor] calculation->plotting ic50 Determine IC50 from Dose-Response Curve plotting->ic50

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

References

Application Note & Protocol: Quantitative High-Throughput Assay for Dealanylalahopcin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dealanylalahopcin is an amino acid derivative isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus.[1] Preliminary studies have indicated its potential as a weak antibacterial agent against both Gram-positive and Gram-negative bacteria, as well as an inhibitor of collagen prolylhydroxylase.[1] To further characterize its bioactivity and enable drug discovery efforts, a robust and quantitative assay is essential for determining its potency and mechanism of action.

This application note provides a detailed protocol for a high-throughput, cell-based quantitative assay to determine the inhibitory activity of this compound against the Gram-positive bacterium Bacillus subtilis. The assay is based on the colorimetric measurement of bacterial metabolic activity using a resazurin-based reagent, which provides a sensitive and reproducible method for quantifying bacterial viability. This protocol is suitable for screening compound libraries and determining the half-maximal inhibitory concentration (IC50) of this compound and its analogs.

Principle of the Assay

The assay measures the metabolic activity of Bacillus subtilis as an indicator of cell viability. Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. The amount of resorufin produced is directly proportional to the number of viable bacteria. In the presence of an effective antimicrobial agent like this compound, bacterial metabolism is inhibited, leading to a decrease in resorufin production. The IC50 value, the concentration of the compound that inhibits 50% of bacterial growth, can then be determined by measuring the fluorescence at different concentrations of the test compound.

Materials and Methods

Reagents and Consumables
  • This compound (source to be specified)

  • Bacillus subtilis (e.g., ATCC 6051)

  • Mueller-Hinton Broth (MHB)

  • Resazurin sodium salt

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile 96-well, clear-bottom, black microplates

  • Sterile reagent reservoirs

  • Multichannel pipettes

  • Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

  • Incubator (37°C) with shaking capability

Equipment
  • Biosafety cabinet

  • Spectrophotometer

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Preparation of Reagents and Bacterial Culture

1.1. This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Store the stock solution at -20°C.

1.2. Resazurin Solution:

  • Prepare a 0.02% (w/v) resazurin solution in sterile PBS.
  • Sterilize by filtering through a 0.22 µm filter.
  • Store protected from light at 4°C for up to 2 weeks.

1.3. Bacillus subtilis Culture:

  • Inoculate a single colony of B. subtilis into 5 mL of MHB.
  • Incubate at 37°C with shaking (200 rpm) overnight.
  • The following day, dilute the overnight culture 1:100 in fresh MHB.
  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
  • Dilute the bacterial culture in MHB to a final concentration of 5 x 10^5 CFU/mL.

Assay Procedure

2.1. Compound Plating:

  • Prepare a serial dilution of the this compound stock solution in MHB in a separate 96-well plate (e.g., 11-point, 2-fold serial dilution starting from 100 µM).
  • Transfer 100 µL of each dilution to the corresponding wells of the assay plate.
  • Include a positive control (no bacteria, 100 µL MHB) and a negative control (bacteria with vehicle, typically DMSO at the same final concentration as the test compound).

2.2. Bacterial Inoculation:

  • Add 100 µL of the diluted B. subtilis culture (5 x 10^5 CFU/mL) to each well of the assay plate, except for the positive control wells.

2.3. Incubation:

  • Cover the plate and incubate at 37°C for 18-24 hours with shaking (150 rpm).

2.4. Viability Staining:

  • Add 20 µL of the 0.02% resazurin solution to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

2.5. Data Acquisition:

  • Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis

3.1. Calculation of Percent Inhibition:

  • The percent inhibition for each concentration of this compound is calculated using the following formula:

3.2. IC50 Determination:

  • Plot the percent inhibition against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Data Presentation

Table 1: Example Raw Fluorescence Data

This compound (µM)Replicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)
100158165162
50254260257
25489495492
12.5975981978
6.25185018581854
3.125321032193215
1.56458045904585
0.78589059005895
0.39695069606955
0.20780078107805
0850085108505
Positive Control150152151
Negative Control850085108505

Table 2: Calculated Percent Inhibition and IC50

This compound (µM)Average RFU% Inhibition
100161.6799.86
50257.0098.72
25492.0095.91
12.5978.0089.96
6.251854.0079.59
3.1253214.6763.37
1.564585.0046.53
0.785895.0031.24
0.396955.0018.00
0.207805.007.90
08505.000.00
IC50 (µM) ~2.0

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_culture Prepare B. subtilis Culture add_bacteria Inoculate with B. subtilis prep_culture->add_bacteria prep_compound Prepare this compound Serial Dilutions add_compound Add Compound Dilutions to Plate prep_compound->add_compound prep_reagents Prepare Reagents (MHB, Resazurin) prep_reagents->add_compound add_compound->add_bacteria incubate Incubate (18-24h, 37°C) add_bacteria->incubate add_resazurin Add Resazurin incubate->add_resazurin incubate2 Incubate (2-4h, 37°C) add_resazurin->incubate2 read_plate Measure Fluorescence (Ex:560, Em:590) incubate2->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Experimental workflow for the quantitative assay of this compound activity.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound AminoAcidTransporter Amino Acid Transporter This compound->AminoAcidTransporter Enters cell via Inhibition Inhibition This compound->Inhibition PeptidoglycanPrecursor Peptidoglycan Precursor Synthesis EnzymeX Enzyme X (e.g., MurA ligase) PeptidoglycanPrecursor->EnzymeX CellWall Cell Wall Biosynthesis EnzymeX->CellWall Catalyzes step in Growth Bacterial Growth CellWall->Growth Leads to Inhibition->EnzymeX

Caption: Hypothetical signaling pathway for this compound's antibacterial action.

References

Application Notes and Protocols for Dealanylalahopcin in Collagen Prolyl Hydroxylase Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dealanylalahopcin is a naturally occurring cyclic hydroxamate that has been identified as an inhibitor of procollagen prolyl-4-hydroxylase (C-P4H). This enzyme is critical for the post-translational modification of proline residues within collagen, a process essential for the stability of the collagen triple helix.[1][2] Inhibition of C-P4H can disrupt the proper formation of collagen, making this compound and its analogues valuable research tools for studying collagen synthesis and pathogenesis of fibrotic diseases.[3][4] Furthermore, analogues of this compound have been shown to inhibit human hypoxia-inducible factor (HIF) prolyl hydroxylases, suggesting a broader range of potential applications in hypoxia-related research.[1]

These application notes provide a comprehensive overview of the use of this compound for studying C-P4H, including its mechanism of action, protocols for in vitro enzyme inhibition assays, and cell-based assays to assess its effects on collagen synthesis.

Mechanism of Action

Collagen prolyl-4-hydroxylase is a non-heme iron(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase.[3][5] The enzyme catalyzes the hydroxylation of proline residues in the Yaa position of -Xaa-Yaa-Gly- sequences in procollagen chains.[3][6] This hydroxylation is crucial for the formation of a stable collagen triple helix at physiological temperatures.[2][7]

This compound, as a cyclic hydroxamate, is thought to inhibit C-P4H by chelating the active site Fe(II) ion, thereby preventing the binding of oxygen and the subsequent hydroxylation reaction. This mode of inhibition is common for hydroxamate-containing molecules targeting metalloenzymes. The inhibition of C-P4H leads to the production of under-hydroxylated procollagen, which is unstable and rapidly degraded, resulting in a net decrease in collagen deposition.

Data Presentation

InhibitorTarget EnzymeIC50 / Ki ValueNotes
Pyridine-2,5-dicarboxylateProlyl 4-hydroxylaseKi = 0.8 µMCompetitive inhibitor with respect to 2-oxoglutarate.[8]
Pyridine-2,4-dicarboxylateProlyl 4-hydroxylaseKi = 2 µMCompetitive inhibitor with respect to 2-oxoglutarate.[8]
Ethyl 3,4-dihydroxybenzoate (EDHB)Prolyl 4-hydroxylase-A commonly used cell-permeable inhibitor, but suffers from low potency and selectivity.[9]
2,7,8-trihydroxyanthraquinone (THA)Prolyl 4-hydroxylase-Competitive inhibitor with respect to 2-oxoglutarate.[10]

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound's effect on C-P4H. It is recommended that researchers optimize these protocols for their specific experimental conditions.

In Vitro Collagen Prolyl Hydroxylase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on C-P4H using a synthetic peptide substrate.

Materials:

  • Recombinant human collagen prolyl-4-hydroxylase (C-P4H)

  • (Pro-Pro-Gly)n peptide substrate

  • This compound

  • 2-oxoglutarate

  • Ascorbate

  • Ferrous sulfate (FeSO4)

  • Bovine serum albumin (BSA)

  • Tris-HCl buffer (pH 7.8)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, BSA, ascorbate, and FeSO4.

  • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the reaction mixture. Include a no-inhibitor control.

  • Initiate the reaction by adding C-P4H, the (Pro-Pro-Gly)n peptide substrate, and 2-oxoglutarate.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 0.5 M HCl).

  • Analyze the formation of hydroxyproline in the peptide substrate using a suitable method, such as HPLC with pre-column derivatization.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Assay for Inhibition of Collagen Synthesis

This protocol outlines a method to assess the effect of this compound on collagen synthesis in a cell culture model, such as human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • L-Ascorbic acid 2-phosphate

  • TGF-β1 (optional, to stimulate collagen synthesis)

  • Sirius Red/Fast Green staining solution

  • Western blot reagents

  • Antibodies against Collagen Type I and a loading control (e.g., β-actin)

Procedure:

  • Seed human dermal fibroblasts in a multi-well plate and allow them to adhere and grow to near confluence.

  • Serum-starve the cells for 24 hours.

  • Treat the cells with varying concentrations of this compound in fresh serum-free medium containing L-ascorbic acid 2-phosphate. Include a vehicle control. Optionally, co-treat with TGF-β1 to induce a fibrotic response.

  • Incubate for 24-48 hours.

  • To measure total collagen deposition:

    • Fix the cells with methanol.

    • Stain with Sirius Red/Fast Green solution.

    • Elute the stains and measure the absorbance to quantify total collagen and non-collagen protein.

  • To measure specific collagen protein levels:

    • Lyse the cells and collect the protein extracts.

    • Perform SDS-PAGE and Western blotting using an antibody against Collagen Type I.

    • Quantify the band intensities relative to the loading control.

Visualizations

Signaling Pathway of Collagen Synthesis and Inhibition

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD2/3 TGFbR->SMAD phosphorylates pSMAD p-SMAD2/3 SMAD->pSMAD SMAD4 SMAD4 pSMAD->SMAD4 SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4->SMAD_complex DNA Collagen Gene (e.g., COL1A1, COL1A2) SMAD_complex->DNA binds to promoter mRNA Procollagen mRNA DNA->mRNA transcription Ribosome Ribosome mRNA->Ribosome translation Procollagen_unmod Procollagen Chains Ribosome->Procollagen_unmod CP4H Collagen Prolyl 4-Hydroxylase (C-P4H) Procollagen_unmod->CP4H Procollagen_mod Hydroxylated Procollagen CP4H->Procollagen_mod hydroxylation Triple_Helix Procollagen Triple Helix Procollagen_mod->Triple_Helix assembly This compound This compound This compound->CP4H inhibits

Caption: TGF-β1 signaling pathway leading to collagen synthesis and its inhibition by this compound.

Experimental Workflow for In Vitro C-P4H Inhibition Assay

start Start prep_reagents Prepare Reaction Mixture (Buffer, BSA, Ascorbate, FeSO4) start->prep_reagents add_inhibitor Add this compound (Varying Concentrations) prep_reagents->add_inhibitor initiate_reaction Initiate Reaction (Add C-P4H, Substrate, 2-Oxoglutarate) add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench Quench Reaction incubate->quench analyze Analyze Hydroxyproline Formation (HPLC) quench->analyze calculate Calculate % Inhibition and IC50 analyze->calculate

Caption: Workflow for determining the IC50 of this compound against C-P4H.

Logical Relationship of C-P4H Inhibition and Anti-Fibrotic Effect

This compound This compound CP4H_inhibition Inhibition of Collagen Prolyl 4-Hydroxylase This compound->CP4H_inhibition Reduced_hydroxylation Decreased Proline Hydroxylation CP4H_inhibition->Reduced_hydroxylation Unstable_helix Unstable Procollagen Triple Helix Reduced_hydroxylation->Unstable_helix Degradation Increased Procollagen Degradation Unstable_helix->Degradation Reduced_collagen Reduced Collagen Deposition Degradation->Reduced_collagen Anti_fibrotic Anti-Fibrotic Effect Reduced_collagen->Anti_fibrotic

Caption: The logical cascade from C-P4H inhibition by this compound to an anti-fibrotic outcome.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Alahopcin to Dealanylalahopcin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle

The enzymatic hydrolysis of alahopcin to Dealanylalahopcin is catalyzed by a microbial alpha-amino acid ester hydrolase. This enzyme specifically cleaves the amide bond between the L-alanine residue and the rest of the alahopcin molecule, releasing L-alanine and this compound.

Materials and Reagents

  • Alahopcin (substrate)

  • Microbial alpha-amino acid ester hydrolase (e.g., from Xanthomonas citri or Acetobacter turbidans)

  • Phosphate buffer (e.g., potassium phosphate buffer)

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Deionized water

  • Standard laboratory glassware and equipment (e.g., reaction vessel, magnetic stirrer, pH meter, incubator)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Experimental Protocols

I. Enzyme Activity Assay

A preliminary enzyme activity assay should be performed to determine the specific activity of the alpha-amino acid ester hydrolase preparation using a model substrate, as direct kinetic parameters for alahopcin are not available. D-phenylglycine methyl ester is a commonly used substrate for this class of enzymes.[3][4]

Protocol:

  • Prepare a stock solution of the alpha-amino acid ester hydrolase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.4).

  • Prepare a stock solution of a suitable substrate (e.g., 20 mM D-phenylglycine methyl ester) in the same buffer.

  • Set up the reaction mixture in a total volume of 1 mL containing:

    • 100 mM potassium phosphate buffer (pH 6.4)

    • 10 mM D-phenylglycine methyl ester

    • A suitable amount of enzyme solution.

  • Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 35°C for the enzyme from Xanthomonas citri).[3]

  • Monitor the hydrolysis of the ester by measuring the increase in absorbance at a specific wavelength or by quantifying the product formation using HPLC.

  • Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

II. Enzymatic Hydrolysis of Alahopcin

This protocol outlines the general procedure for the enzymatic hydrolysis of alahopcin. The optimal conditions may need to be adjusted based on the specific characteristics of the enzyme used.

Protocol:

  • Reaction Setup:

    • Dissolve alahopcin in 100 mM potassium phosphate buffer (pH 6.4) to a final concentration of 10-50 mM.

    • Pre-incubate the alahopcin solution at the optimal reaction temperature (e.g., 35°C).[3]

    • Add the microbial alpha-amino acid ester hydrolase to the reaction mixture. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 to 1:1000 (w/w) can be used.

    • Maintain the reaction mixture at the optimal temperature with gentle stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., heating at 85°C for 15 minutes) or by adding a quenching agent (e.g., trifluoroacetic acid to a final concentration of 0.1%).

    • Analyze the samples by HPLC to determine the concentration of alahopcin and this compound.

  • Enzyme Inactivation and Product Recovery:

    • Once the reaction has reached the desired level of conversion, inactivate the enzyme by heating the entire reaction mixture to 85°C for 15 minutes.

    • Centrifuge the mixture to remove any precipitated protein.

    • The supernatant containing this compound can be further purified.

III. Purification of this compound

Purification of this compound from the reaction mixture can be achieved using chromatographic techniques.

Protocol:

  • Solid-Phase Extraction (SPE):

    • Use a C18 SPE cartridge to remove the inactivated enzyme and other hydrophobic impurities.

    • Condition the cartridge with methanol followed by deionized water.

    • Load the reaction supernatant onto the cartridge.

    • Wash the cartridge with deionized water to remove salts and other polar impurities.

    • Elute this compound with a suitable concentration of methanol or acetonitrile in water.

  • Preparative HPLC:

    • For higher purity, preparative reversed-phase HPLC can be used.

    • Use a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid as a mobile phase.

    • Collect the fractions corresponding to the this compound peak.

    • Lyophilize the collected fractions to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Alahopcin and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )
AlahopcinC9H15N3O6261.23
This compoundC6H10N2O5190.15

Table 2: Reported Optimal Reaction Conditions for Microbial Alpha-Amino Acid Ester Hydrolases

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Xanthomonas citri6.435[3]
Acetobacter turbidans~6.5Not specified[2]

Table 3: Kinetic Parameters of Alpha-Amino Acid Ester Hydrolase from Xanthomonas citri for a Model Substrate (D-PG-OMe)

ParameterValueReference
Michaelis Constant (Km)8.26 mM[3]
Molecular Activity (k0)1.11 x 10^4 sec⁻¹[3]

Note: D-PG-OMe stands for D-α-phenylglycine methyl ester. These values are for a model substrate and may not be directly applicable to alahopcin.

Visualization of Experimental Workflow

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification Enzyme_Prep Enzyme Preparation (alpha-amino acid ester hydrolase) Reaction Hydrolysis Reaction (pH 6.4, 35°C) Enzyme_Prep->Reaction Substrate_Prep Substrate Preparation (Alahopcin Solution) Substrate_Prep->Reaction Monitoring Reaction Monitoring (HPLC Analysis) Reaction->Monitoring Inactivation Enzyme Inactivation (Heat Treatment) Reaction->Inactivation Purification Product Purification (SPE / Prep-HPLC) Inactivation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the enzymatic hydrolysis of alahopcin.

Signaling Pathways and Mechanism of Action

Currently, there is limited information available in the public domain regarding the specific signaling pathways activated by alahopcin or this compound. As a dipeptide antibiotic, the mechanism of action of alahopcin may involve interference with bacterial cell wall synthesis or other essential metabolic pathways, which are common targets for amino acid-based antibiotics.[4][5] Further research is required to elucidate the precise molecular targets and signaling cascades affected by these compounds.

Conclusion

This document provides a comprehensive set of application notes and protocols for the enzymatic hydrolysis of alahopcin to this compound. The provided methodologies are based on the known properties of microbial alpha-amino acid ester hydrolases and offer a solid foundation for researchers to develop and optimize this biotransformation. The successful synthesis of this compound will enable further investigation into its biological activities and potential therapeutic applications.

References

Application Note: A Robust HPLC Method for the Quantification of Dealanylalahopcin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dealanylalahopcin. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing trifluoroacetic acid, offering excellent peak shape and resolution. This protocol is suitable for researchers, scientists, and drug development professionals involved in the analysis and quality control of this compound in various sample matrices.

Introduction

This compound is a novel amino acid derivative with potential biological activities.[1][2] Its molecular formula is C6H10N2O5, and it has a molecular weight of 190.15 g/mol .[1][2] As with many novel compounds, a robust and validated analytical method is crucial for its characterization, stability testing, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[3][4] This application note presents a detailed protocol for an HPLC method developed for the accurate quantification of this compound.

Experimental

Apparatus and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC vials.

Reagents and Standards

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA), (HPLC grade).

  • This compound reference standard.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Conditions for this compound Analysis

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 5% B to 30% B over 15 minutes, then a 5-minute wash with 95% B and a 5-minute re-equilibration at 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 25 minutes

Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1000 mL volumetric flask containing HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1000 mL volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly and degas.

2. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Dissolve the sample containing this compound in Mobile Phase A to an expected concentration within the calibration range.

  • Vortex the sample to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial before injection.

4. System Suitability

Before sample analysis, perform five replicate injections of a mid-range standard solution (e.g., 50 µg/mL) to check for system suitability. The acceptance criteria are typically:

  • Tailing factor ≤ 2.0.

  • Theoretical plates > 2000.

  • Relative standard deviation (RSD) of peak area and retention time ≤ 2.0%.

Results and Discussion

The developed HPLC method provides a sharp, symmetrical peak for this compound with a retention time of approximately 8.5 minutes. The use of TFA in the mobile phase improves peak shape and resolution by acting as an ion-pairing agent.[5] The gradient elution allows for the separation of this compound from potential impurities.

Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity. A summary of the validation results is presented in Table 2.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD, n=6) Intra-day: < 1.5%, Inter-day: < 2.0%
Accuracy (Recovery %) 98.5% - 101.2%

The high correlation coefficient indicates excellent linearity over the tested concentration range. The low LOD and LOQ values demonstrate the high sensitivity of the method. The precision and accuracy results are within the acceptable limits for analytical method validation, confirming the reliability of the method.

The described RP-HPLC method is simple, rapid, and reliable for the quantitative determination of this compound. The method has been validated according to standard guidelines and is suitable for routine analysis in research and quality control laboratories.

Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation hplc_analysis HPLC Analysis standards Prepare Standard Solutions (1-100 µg/mL) system_suitability System Suitability Test (5 injections of standard) standards->system_suitability calibration Generate Calibration Curve standards->calibration mobile_phase Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) mobile_phase->system_suitability sample_prep Prepare Sample (Dissolve and Filter) sample_injection Inject Samples sample_prep->sample_injection data_processing Data Processing & Analysis system_suitability->calibration calibration->sample_injection integration Peak Integration & Identification sample_injection->integration quantification Quantification of this compound integration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow for this compound.

References

Mass Spectrometry Analysis of Dealanylalahopcin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dealanylalahopcin is a novel amino acid with the molecular formula C6H10N2O5, first isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus.[1] It has also been produced through the enzymatic hydrolysis of alahopcin.[1] Preliminary studies have indicated that this compound exhibits weak antibacterial activity against both Gram-positive and Gram-negative bacteria, in addition to demonstrating weak inhibitory effects on collagen prolylhydroxylase.[1] As a compound of interest in drug discovery and development, robust analytical methods for its detection and quantification are essential.

This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique renowned for its sensitivity, selectivity, and speed in the analysis of peptides and proteins.[2] The methodologies outlined herein are designed to serve as a comprehensive guide for researchers engaged in the characterization and quantification of this compound in various sample matrices.

Principle of Analysis

The analysis of this compound by LC-MS/MS involves its separation from other sample components by liquid chromatography, followed by its ionization and fragmentation in a tandem mass spectrometer. The mass-to-charge ratios (m/z) of the intact molecule (precursor ion) and its characteristic fragments (product ions) are then used for its unambiguous identification and quantification.

Experimental Protocols

Sample Preparation

The sample preparation protocol for this compound will depend on the sample matrix. For a pure or semi-purified standard, the procedure is straightforward. For complex matrices such as culture filtrates or biological fluids, a more extensive cleanup will be necessary to remove interfering substances.

Protocol for Pure/Semi-Purified this compound:

  • Dissolution: Accurately weigh a small amount of this compound standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). A mixture of water and a small amount of organic solvent like methanol or acetonitrile is a good starting point.

  • Serial Dilutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Filtration: Prior to injection into the LC-MS/MS system, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.

Protocol for Complex Matrices (e.g., Culture Filtrate):

  • Centrifugation: Centrifuge the sample (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cells and large debris.

  • Protein Precipitation (if applicable): If the sample contains a high concentration of proteins, a protein precipitation step is recommended. Add three volumes of ice-cold acetonitrile or methanol to one volume of the sample. Vortex vigorously and incubate at -20°C for at least 2 hours to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g for 20 minutes at 4°C) and collect the supernatant.

  • Solid-Phase Extraction (SPE) for Desalting and Enrichment: High salt concentrations can interfere with the ionization process in mass spectrometry.[3] A desalting step using a reversed-phase SPE cartridge (e.g., C18) is recommended.

    • Condition the SPE cartridge with one column volume of methanol followed by one column volume of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with two column volumes of water to remove salts and other polar impurities.

    • Elute this compound with a small volume of a suitable organic solvent mixture (e.g., 50% acetonitrile in water).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are recommended starting conditions for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient2% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Analysis ModeMultiple Reaction Monitoring (MRM)

MRM Transition Determination:

To determine the optimal MRM transitions for this compound, a pure standard should be infused directly into the mass spectrometer.

  • Precursor Ion Identification: In a full scan MS mode, identify the protonated molecular ion of this compound, [M+H]+. The theoretical m/z for C6H10N2O5 is 191.0668.

  • Product Ion Identification: In product ion scan mode, fragment the precursor ion using collision-induced dissociation (CID) and identify the most intense and stable fragment ions. Common fragmentation patterns for amino acids include the neutral loss of H2O and CO.[4]

  • MRM Pair Selection: Select at least two of the most intense and specific precursor-to-product ion transitions for quantification and confirmation.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 2: Representative Quantitative Data for this compound Analysis

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
This compound3.5191.1173.110020150.10.5
This compound (Qualifier)3.5191.1145.11002025--
Internal Standard (e.g., 13C6-Dealanylalahopcin)3.5197.1179.11002015--

Note: The values presented in this table are for illustrative purposes and should be experimentally determined.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Sample (e.g., Culture Filtrate) centrifugation Centrifugation sample->centrifugation protein_precipitation Protein Precipitation centrifugation->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe reconstitution Reconstitution spe->reconstitution lc_separation LC Separation reconstitution->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms1_analysis MS1 Analysis (Precursor Ion) esi_ionization->ms1_analysis cid Collision-Induced Dissociation (CID) ms1_analysis->cid ms2_analysis MS2 Analysis (Product Ions) cid->ms2_analysis data_acquisition Data Acquisition ms2_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Figure 1. Experimental workflow for this compound analysis.
Tandem Mass Spectrometry Principle

The logical relationship in tandem mass spectrometry for identifying and quantifying this compound is depicted below.

tandem_ms_principle cluster_0 Ion Source cluster_1 MS1 (Quadrupole 1) cluster_2 Collision Cell (Quadrupole 2) cluster_3 MS2 (Quadrupole 3) cluster_4 Detector Analyte This compound in Solution PrecursorIon Precursor Ion Selection [M+H]+ (m/z 191.1) Analyte->PrecursorIon Ionization (ESI) Fragmentation Fragmentation (CID) PrecursorIon->Fragmentation Isolation ProductIons Product Ion Analysis (e.g., m/z 173.1, 145.1) Fragmentation->ProductIons Collision with Gas Detection Signal Detection & Quantification ProductIons->Detection Scanning

Figure 2. Principle of tandem mass spectrometry for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Dealanylalahopcin Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Dealanylalahopcin, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). Our aim is to address specific challenges encountered during this multi-step process to improve overall yield and purity.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, based on the established thirteen-step enantiospecific synthesis from (L)-aspartic acid.

Problem IDIssuePotential CausesSuggested Solutions
D-SYN-001 Low Yield in Peptide Coupling Steps - Incomplete activation of the carboxylic acid.- Steric hindrance between coupling partners.- Aggregation of the peptide chain.- Suboptimal coupling reagent concentration.- Optimize Coupling Reagent: For standard couplings, a carbodiimide like EDC with an additive such as HOBt is often effective. For more challenging steps, consider using more potent reagents like HATU, HCTU, or COMU.[1] - Increase Reagent Equivalents: For sterically hindered amino acids, increasing the equivalents of both the amino acid and the coupling reagent (e.g., PyBOP) to 2-4 equivalents can improve outcomes.[2] - Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[3] - Disrupt Aggregation: Switch to a higher-swelling resin, use solvents like NMP, or add chaotropic salts (e.g., LiCl) to the reaction mixture.[1]
D-SYN-002 Side Reactions During Protecting Group Removal - Incomplete removal of the protecting group.- Acid- or base-catalyzed side reactions on sensitive functional groups.- Premature cleavage from the solid support.- Optimize Deprotection Conditions: For Fmoc group removal, use the minimum effective concentration and time of piperidine in DMF. For acid-labile groups, carefully control the concentration of TFA and the deprotection time.[4][5] - Use Scavengers: Incorporate scavengers in the cleavage cocktail to prevent re-attachment of protecting groups or modification of sensitive residues.
D-SYN-003 Racemization of Amino Acid Stereocenters - Prolonged activation times during coupling.- Use of strong bases.- High reaction temperatures.- Minimize Activation Time: Add the coupling reagent and base immediately before adding the amino acid to be coupled.- Control Temperature: Perform coupling reactions at room temperature unless gentle heating is necessary for difficult couplings, but monitor for racemization.[2] - Additive Use: The addition of HOBt or HOAt can help suppress racemization.[1]
D-SYN-004 Difficulty in Product Purification - Presence of closely eluting impurities.- Poor solubility of the crude product.- Formation of deletion or truncated sequences.- Optimize Chromatography: Use a high-resolution HPLC column and optimize the gradient of the mobile phase for better separation.- Improve Solubility: For hydrophobic peptides, consider using a different solvent system or adding solubilizing agents.[1] - Capping Strategy: After each coupling step, "cap" any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maximizing the overall yield in a multi-step synthesis like that of this compound?

A1: In a multi-step synthesis, the overall yield is the product of the yields of each individual step. Therefore, even small improvements in the yield of each of the thirteen steps can have a significant impact on the final amount of this compound obtained. It is crucial to optimize each reaction for the highest possible conversion and to minimize losses during workup and purification.

Q2: How can I monitor the progress of the coupling reactions to ensure they have gone to completion?

A2: A qualitative ninhydrin (Kaiser) test is a common and effective method for detecting the presence of primary amines on the solid support. A negative test (the beads remain colorless or yellowish) indicates that the coupling reaction is complete. For secondary amines, a different test like the chloranil test may be required.

Q3: What are the best practices for handling and storing reagents to ensure high-yield synthesis?

A3: Many reagents used in peptide synthesis are sensitive to moisture and air. Coupling reagents and protected amino acids should be stored in a desiccator under an inert atmosphere. Solvents should be of high purity and anhydrous. Using fresh, high-quality reagents is essential for optimal results.[3]

Q4: Are there any specific steps in the this compound synthesis that are particularly prone to failure?

Experimental Protocols

Detailed experimental protocols for each of the thirteen steps of the enantiospecific synthesis of this compound are based on the seminal work by Baldwin et al. Researchers should refer to the original publication for the foundational methodology. The following provides a generalized workflow and key considerations.

General Solid-Phase Peptide Synthesis (SPPS) Workflow for a Single Coupling Cycle:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent (e.g., DMF or DCM) for 30-60 minutes.

  • Deprotection: The protecting group on the N-terminus of the growing peptide chain is removed. For Fmoc-based chemistry, this is typically done using a 20% solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed with the solvent to remove the deprotection agent and byproducts.

  • Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus.

    • Activation: The protected amino acid is pre-activated with a coupling reagent (e.g., HATU, HCTU) and a base (e.g., DIPEA) in a solvent like DMF.

    • Addition: The activated amino acid solution is added to the resin, and the mixture is agitated for a specified time (typically 1-2 hours).

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Confirmation of Completion: A qualitative test (e.g., Kaiser test) is performed to ensure the coupling is complete. If not, the coupling step is repeated.

  • Repeat Cycle: The cycle is repeated for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., TFA with scavengers).

Visualizations

To aid in understanding the workflow and decision-making processes, the following diagrams are provided.

Synthesis_Workflow Start Start Synthesis Resin_Swelling Resin Swelling Start->Resin_Swelling Deprotection N-terminal Deprotection Resin_Swelling->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Amino Acid Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Kaiser_Test Kaiser Test Washing_2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_AA Next Amino Acid? Kaiser_Test->Next_AA Negative Repeat_Coupling->Coupling Next_AA->Deprotection Yes Final_Cleavage Final Cleavage & Deprotection Next_AA->Final_Cleavage No Purification Purification Final_Cleavage->Purification End This compound Purification->End

Caption: A generalized workflow for a single coupling cycle in solid-phase peptide synthesis.

Troubleshooting_Logic Low_Yield Low Yield Observed Check_Coupling Check Coupling Efficiency (Kaiser Test) Low_Yield->Check_Coupling Check_Deprotection Check Deprotection Efficiency Check_Coupling->Check_Deprotection Complete Optimize_Coupling Optimize Coupling - Change Reagent - Double Couple - Increase Equivalents Check_Coupling->Optimize_Coupling Incomplete Check_Reagents Verify Reagent Quality Check_Deprotection->Check_Reagents Complete Optimize_Deprotection Optimize Deprotection - Adjust Time/Concentration Check_Deprotection->Optimize_Deprotection Incomplete Use_Fresh_Reagents Use Fresh, High-Purity Reagents Check_Reagents->Use_Fresh_Reagents

Caption: A logical flowchart for troubleshooting low yield issues in the synthesis process.

References

Technical Support Center: Purification of Dealanylalahopcin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Dealanylalahopcin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this novel amino acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete enzymatic hydrolysis of alahopcin.- Optimize reaction time, temperature, and enzyme concentration.- Ensure proper pH of the reaction buffer.- Periodically monitor the reaction progress using HPLC or TLC.
Inefficient extraction from the culture filtrate.- Adjust the pH of the filtrate to enhance the solubility of this compound.- Use a suitable solvent system for liquid-liquid extraction.- Consider solid-phase extraction (SPE) with an appropriate sorbent.
Loss of compound during chromatographic steps.- Select a chromatography resin with appropriate selectivity for polar amino acids.- Optimize the gradient elution profile to ensure sharp peaks and good separation.- Check for irreversible binding to the column matrix.
Co-elution of Impurities Similar physicochemical properties of impurities and this compound.- Employ orthogonal chromatographic techniques (e.g., ion-exchange followed by reversed-phase).- Adjust the mobile phase composition (e.g., pH, ionic strength) to improve resolution.- Consider preparative HPLC for final polishing.
Overloading of the chromatography column.- Reduce the sample load on the column.- Use a larger column with a higher loading capacity.
Poor Peak Shape in Chromatography Inappropriate mobile phase composition.- Ensure the sample is fully dissolved in the mobile phase before injection.- Adjust the pH of the mobile phase to control the ionization state of this compound.- Add ion-pairing reagents if necessary.
Column degradation.- Check the column performance with a standard compound.- If necessary, regenerate or replace the column.
Inconsistent Purity Results Variability in the starting material (culture filtrate or enzymatic reaction).- Standardize the fermentation or enzymatic hydrolysis process.- Perform a preliminary analysis of the crude material before purification.
Inconsistent purification protocol execution.- Ensure all steps of the protocol are followed precisely.- Calibrate all instruments regularly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a novel amino acid that was first isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus. It can also be produced by the enzymatic hydrolysis of alahopcin. Its molecular formula is C6H10N2O5[1]. It is a polar compound, which can present challenges in its separation from other polar molecules in a complex mixture.

Q2: What are the initial steps for isolating this compound from a culture filtrate?

The initial steps typically involve the removal of cells and large debris from the culture broth by centrifugation or filtration. This is followed by a concentration step, which can be achieved by evaporation or lyophilization. Subsequent extraction using a suitable solvent system is then performed to separate this compound from the bulk of the culture medium components.

Q3: Which chromatographic techniques are most suitable for this compound purification?

Given its polar amino acid nature, a combination of chromatographic techniques is often necessary to achieve high purity. Ion-exchange chromatography (IEX) is a powerful tool for separating molecules based on charge. Reversed-phase chromatography (RPC) can then be used for further separation based on hydrophobicity. For final polishing, size-exclusion chromatography (SEC) or preparative high-performance liquid chromatography (HPLC) may be employed.

Q4: How can I monitor the purity of this compound during the purification process?

The purity of this compound at each stage of purification can be monitored using analytical techniques such as high-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometer). Thin-layer chromatography (TLC) can also be used for rapid, qualitative assessment of fractions.

Q5: What are some common challenges in natural product purification that apply to this compound?

The purification of natural products like this compound often faces challenges such as low concentrations of the target compound in the source material, the presence of structurally similar impurities, and potential degradation of the compound during the purification process[2][3]. A systematic and multi-step purification strategy is crucial to overcome these hurdles.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Alahopcin
  • Dissolve Alahopcin: Prepare a solution of alahopcin in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • Add Enzyme: Introduce microbial alpha-amino acid ester hydrolase to the alahopcin solution. The optimal enzyme-to-substrate ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Termination: Once the reaction is complete, terminate it by heat inactivation of the enzyme or by adding a suitable inhibitor.

  • Purification: Proceed with the purification of this compound from the reaction mixture.

Protocol 2: Purification by Ion-Exchange Chromatography (IEX)
  • Column Equilibration: Equilibrate a strong cation exchange column with a low ionic strength buffer (e.g., 20 mM sodium phosphate, pH 3.0).

  • Sample Loading: Adjust the pH of the crude this compound sample to match the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear gradient of increasing ionic strength (e.g., 0 to 1 M NaCl in the equilibration buffer).

  • Fraction Collection: Collect fractions and analyze them for the presence and purity of this compound using HPLC.

  • Pooling: Pool the fractions containing pure this compound.

Visualizations

Purification_Workflow cluster_0 Crude Extract Preparation cluster_1 Chromatographic Purification cluster_2 Final Product Culture Filtrate Culture Filtrate Centrifugation/Filtration Centrifugation/Filtration Culture Filtrate->Centrifugation/Filtration Concentration Concentration Centrifugation/Filtration->Concentration Extraction Extraction Concentration->Extraction Ion-Exchange Chromatography Ion-Exchange Chromatography Extraction->Ion-Exchange Chromatography Reversed-Phase Chromatography Reversed-Phase Chromatography Ion-Exchange Chromatography->Reversed-Phase Chromatography Fraction Pooling Size-Exclusion Chromatography Size-Exclusion Chromatography Reversed-Phase Chromatography->Size-Exclusion Chromatography Fraction Pooling Purity Analysis Purity Analysis Size-Exclusion Chromatography->Purity Analysis Fraction Pooling Pure this compound Pure this compound Purity Analysis->Pure this compound

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Low_Yield Low Yield Low Yield Problem_Identification Identify Stage of Loss Low Yield->Problem_Identification Extraction_Loss Inefficient Extraction? Problem_Identification->Extraction_Loss Check crude vs. extracted Chromatography_Loss Loss During Chromatography? Problem_Identification->Chromatography_Loss Check column flow-through & strip Degradation Compound Degradation? Problem_Identification->Degradation Analyze for degradation products Optimize_Extraction Optimize pH and Solvent Extraction_Loss->Optimize_Extraction Optimize_Chromatography Optimize Resin and Gradient Chromatography_Loss->Optimize_Chromatography Check_Stability Assess Stability at each step Degradation->Check_Stability

References

Technical Support Center: Optimizing Dealanylalahopcin Dosage for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Dealanylalahopcin in antibacterial assays. Given that this compound is a compound with reported weak antibacterial activity, this guide focuses on the methodological approach to determine its optimal concentration for experimental use.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antibacterial activity?

A1: this compound is an amino acid derivative that has been shown to exhibit very weak antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] Due to its nascent stage in research, specific effective dosages are not well-established, necessitating empirical determination for different bacterial strains and experimental conditions.

Q2: What are the initial steps to determine the dosage of a novel compound like this compound?

A2: The primary step is to perform a dose-response analysis using standard antibacterial susceptibility tests, such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. These tests will help establish the concentration range at which this compound inhibits or kills the target bacteria.

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

A3: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[5][6] While the MIC indicates growth inhibition, the MBC demonstrates bactericidal (killing) activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No inhibition of bacterial growth observed at any tested concentration. The concentrations of this compound used are too low due to its weak activity.Prepare a wider range of serial dilutions, starting from a much higher maximum concentration. Consider a preliminary range-finding experiment with very broad concentration steps.
The compound may be inactive against the tested bacterial strain.Test against a panel of different bacterial strains, including both Gram-positive and Gram-negative organisms. Include quality control strains with known susceptibility profiles.
Issues with the compound's solubility.Ensure this compound is fully dissolved in the appropriate solvent before adding it to the assay medium. Check for any precipitation in the stock solution or in the assay wells. If solubility is an issue, consider using a different solvent or a solubilizing agent that does not have antibacterial properties of its own.
Inconsistent or non-reproducible MIC/MBC results. Pipetting errors or inaccurate dilutions.Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment. Use a systematic approach to plate mapping to avoid errors.
Variation in the bacterial inoculum size.Standardize the inoculum preparation to a specific McFarland turbidity standard (commonly 0.5) to ensure a consistent starting bacterial concentration (typically ~5 x 10^5 CFU/mL).[3]
Contamination of the bacterial culture or reagents.Use aseptic techniques throughout the experimental setup.[7] Ensure all media, reagents, and equipment are sterile. Run a sterility control (media with no bacteria) and a growth control (bacteria with no compound) for every experiment.[6]
High MBC value compared to the MIC value. The compound may be bacteriostatic rather than bactericidal against the tested organism.This is a valid result and indicates that this compound may inhibit bacterial growth but does not effectively kill the bacteria at similar concentrations. It is crucial to report both the MIC and MBC values.
The incubation time for the MBC assay was insufficient.Ensure the incubation period for the MBC plating is adequate for the specific bacterium to form visible colonies (typically 18-24 hours).

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is designed to determine the MIC of this compound against a specific bacterial strain.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile broth (e.g., Mueller-Hinton Broth - MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Determining the Minimum Bactericidal Concentration (MBC)

This protocol should be performed after determining the MIC.

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a small aliquot (e.g., 10 µL).

    • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[5][6]

Data Presentation

Table 1: Hypothetical MIC and MBC values for this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Positive512>1024
Enterococcus faecalis ATCC 29212Positive1024>1024
Escherichia coli ATCC 25922Negative1024>1024
Pseudomonas aeruginosa ATCC 27853Negative>1024>1024

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare this compound Stock & Dilutions mic_assay Inoculate 96-well Plate prep_compound->mic_assay prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->mic_assay mic_incubation Incubate at 37°C for 18-24h mic_assay->mic_incubation mic_read Read MIC (Lowest Concentration with No Growth) mic_incubation->mic_read mbc_plating Plate from Clear MIC Wells mic_read->mbc_plating Proceed if inhibition is observed mbc_incubation Incubate Agar Plates at 37°C for 18-24h mbc_plating->mbc_incubation mbc_read Read MBC (≥99.9% Killing) mbc_incubation->mbc_read

Caption: Workflow for Determining MIC and MBC of this compound.

hypothetical_pathway This compound This compound Inhibition Inhibition This compound->Inhibition BacterialCellWall Bacterial Cell Wall TargetEnzyme Cell Wall Synthesis Enzyme (e.g., Transpeptidase) TargetEnzyme->Inhibition CellLysis Weakened Cell Wall & Lysis Inhibition->CellLysis

Caption: Hypothetical Mechanism: Inhibition of Bacterial Cell Wall Synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with Dealanylalahopcin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential solubility issues when working with the novel amino acid, Dealanylalahopcin. While specific solubility data for this compound is not extensively documented, this guide offers general troubleshooting strategies and experimental protocols applicable to poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel amino acid that has been isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus and can also be produced through the enzymatic hydrolysis of alahopcin.[1] It has demonstrated weak antibacterial activity against both Gram-positive and Gram-negative bacteria, in addition to exhibiting weak inhibitory effects on collagen prolylhydroxylase.[1]

Q2: I'm observing poor dissolution of this compound in my aqueous buffer. What could be the reason?

Poor aqueous solubility is a common challenge with organic molecules. Factors that can contribute to this issue include high lipophilicity, a crystalline solid-state structure, and the pH of the solvent. For many compounds, especially those with ionizable groups, solubility is highly dependent on the pH of the solution.

Q3: Are there any initial steps I can take to improve the solubility of this compound?

Yes, several preliminary steps can be effective. These include adjusting the pH of your solvent, utilizing a co-solvent system, or gently heating the solution. For compounds that are sensitive to heat, sonication can also be a useful technique to aid dissolution.

Q4: What are the risks of using solubility-enhancing agents in my experiments?

The addition of co-solvents or other solubilizing agents can potentially impact your experimental system. For instance, organic solvents may affect cell viability in cell-based assays, and detergents can interfere with protein structure and function. It is crucial to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Initial Assessment and Basic Troubleshooting

If you are encountering precipitation or incomplete dissolution of this compound, begin with these fundamental troubleshooting steps.

Troubleshooting Step Experimental Protocol Expected Outcome Considerations
pH Adjustment 1. Prepare a stock solution of this compound in a small amount of a suitable organic solvent (e.g., DMSO).2. Prepare a series of aqueous buffers with a range of pH values (e.g., pH 4.0, 7.4, 9.0).3. Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.4. Vortex and visually inspect for precipitation. Use a spectrophotometer to quantify the amount of dissolved compound.Increased solubility at a pH where this compound is ionized.The chosen pH must be compatible with the experimental system (e.g., cell culture, enzyme activity assay).
Co-solvent System 1. Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or DMF.2. Serially dilute the stock solution into your aqueous experimental medium.3. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize effects on the biological system.[2]The use of a co-solvent can reduce the interfacial tension between the aqueous solution and the hydrophobic compound, thereby increasing its solubility.[2][3]Always include a vehicle control with the same final concentration of the co-solvent in your experiment.
Temperature Control 1. Gently warm the solvent before adding this compound.2. Alternatively, after adding the compound, warm the solution in a water bath while stirring.3. Do not exceed temperatures that could lead to degradation of the compound.For many compounds, solubility increases with temperature.[4]This method is not suitable for thermolabile compounds. The solubility may decrease upon cooling, leading to precipitation.
Sonication 1. Suspend this compound in the desired solvent.2. Place the suspension in a sonication bath.3. Sonicate for short intervals to avoid excessive heating.The mechanical energy from sonication can help to break down particle agglomerates and enhance dissolution.This method is generally non-destructive but may not be sufficient for highly insoluble compounds.
Advanced Solubilization Strategies

If basic troubleshooting does not yield satisfactory results, more advanced techniques may be necessary.

Strategy Principle Advantages Disadvantages
Micronization Increasing the surface area of the solid particles by reducing their size leads to a faster dissolution rate.[4]Enhances dissolution rate.Does not increase the equilibrium solubility. May require specialized equipment.[4]
Use of Surfactants/Detergents Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.Effective at low concentrations.Can interfere with biological membranes and protein function.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4]Biocompatible and can improve stability.Can be expensive and may alter the bioavailability of the compound.
Salt Formation For ionizable compounds, forming a salt can significantly increase aqueous solubility.[2]Highly effective for acidic and basic drugs.Requires the compound to have an ionizable group. The salt form may have different biological activity.

Experimental Workflows and Signaling Pathways

To aid in your experimental design, the following diagrams illustrate a logical workflow for addressing solubility issues and a conceptual representation of how different factors can influence compound solubility.

experimental_workflow cluster_prep Preparation cluster_troubleshooting Troubleshooting cluster_advanced Advanced Strategies cluster_validation Validation start Start: Dissolve This compound solubility_issue Solubility Issue Observed? start->solubility_issue ph_adjustment Adjust pH solubility_issue->ph_adjustment Yes successful_dissolution Successful Dissolution solubility_issue->successful_dissolution No co_solvent Use Co-solvent ph_adjustment->co_solvent Still Issues ph_adjustment->successful_dissolution Resolved temperature Apply Gentle Heat co_solvent->temperature Still Issues co_solvent->successful_dissolution Resolved sonication Sonication temperature->sonication Still Issues temperature->successful_dissolution Resolved micronization Micronization sonication->micronization Still Issues sonication->successful_dissolution Resolved surfactants Use Surfactants micronization->surfactants Still Issues micronization->successful_dissolution Resolved cyclodextrins Cyclodextrin Complexation surfactants->cyclodextrins Still Issues surfactants->successful_dissolution Resolved cyclodextrins->successful_dissolution Resolved vehicle_control Include Vehicle Control successful_dissolution->vehicle_control Important Step proceed Proceed with Experiment vehicle_control->proceed

Caption: A systematic workflow for troubleshooting solubility issues.

solubility_factors cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_additives Solubilizing Additives lipophilicity Lipophilicity solubility Aqueous Solubility lipophilicity->solubility -ve impact crystal_lattice Crystal Lattice Energy crystal_lattice->solubility -ve impact pka pKa pka->solubility +/- impact (pH dependent) ph pH ph->solubility +/- impact polarity Polarity polarity->solubility +/- impact temperature Temperature temperature->solubility +/- impact co_solvents Co-solvents co_solvents->solubility +ve impact surfactants Surfactants surfactants->solubility +ve impact cyclodextrins Cyclodextrins cyclodextrins->solubility +ve impact

Caption: Factors influencing the aqueous solubility of a compound.

References

How to improve the stability of Dealanylalahopcin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This Technical Support Center provides guidance on improving the stability of Dealanylalahopcin in solution.

Disclaimer: Information on "this compound" is not available in public scientific literature. The guidance provided here is based on established principles for stabilizing peptide-based molecules, as the name suggests a peptide-like structure. The recommendations are general and should be adapted based on the specific physicochemical properties of this compound.

Troubleshooting Unstable this compound Solutions

This section addresses common problems encountered during experiments, offering step-by-step solutions to identify and resolve stability issues.

Question: My this compound solution is showing rapid degradation and loss of activity. What are the first steps to identify the cause?

Answer:

Rapid degradation is often caused by environmental factors. A systematic approach is crucial to pinpoint the root cause. Follow these initial diagnostic steps:

  • Review Handling and Storage Procedures: The most common sources of instability are improper storage and handling. For long-term stability, peptides should be stored lyophilized at -20°C or -80°C. Once in solution, aliquot and freeze to avoid repeated freeze-thaw cycles.

  • Verify Solution pH: The pH of the solution is a critical factor affecting the stability of peptides. Extreme pH levels can accelerate hydrolysis of peptide bonds. Measure the pH of your buffer and ensure it is within the optimal range for this compound. For many peptides, a slightly acidic pH of 5-6 is often preferred to minimize degradation pathways like deamidation.

  • Check for Oxidation: If your peptide sequence contains residues like methionine (Met), cysteine (Cys), or tryptophan (Trp), it is susceptible to oxidation. This can be exacerbated by exposure to air and light.

  • Assess Temperature and Light Exposure: Elevated temperatures increase the rate of chemical degradation. Ensure your solution is protected from light by using amber vials or covering the container with foil, as light can induce photo-oxidation.

Below is a workflow to guide your troubleshooting process.

G start Instability Observed (Loss of Activity / Degradation) check_storage Review Storage & Handling (Temp, Freeze-Thaw, Light) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_ph Measure pH of Solution check_oxidation Assess Potential for Oxidation (Check Sequence for Met, Cys, Trp) ph_ok pH in Optimal Range? storage_ok->ph_ok Yes correct_storage Action: Correct Storage (Aliquot, Store at -80°C, Protect from Light) storage_ok->correct_storage No oxidation_risk Oxidation Risk? ph_ok->oxidation_risk Yes adjust_ph Action: Optimize pH (Use Buffer pH 3-5) ph_ok->adjust_ph No prevent_oxidation Action: Prevent Oxidation (Use Degassed Buffers, Add Antioxidants) oxidation_risk->prevent_oxidation Yes resolve Stability Improved oxidation_risk->resolve No correct_storage->resolve adjust_ph->resolve prevent_oxidation->resolve

Figure 1. Troubleshooting workflow for this compound instability.

Question: How does pH affect the stability of this compound, and how do I select the right buffer?

Answer:

pH is one of the most critical factors governing peptide stability because it influences several chemical degradation pathways.

  • Hydrolysis: Both acidic and basic conditions can catalyze the cleavage of peptide bonds. Aspartate (Asp) residues are particularly prone to acid-catalyzed hydrolysis.

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This reaction is often base-catalyzed and occurs more rapidly at neutral to basic pH.

  • Oxidation: The oxidation of cysteine is accelerated at higher pH values (above 7).

Recommendation: The most practical approach to stabilization is pH optimization. Buffer solutions in the pH range of 3–5 can often diminish deamidation and oxidation. It is essential to perform a pH stability study to identify the optimal pH for your specific this compound solution.

pHPredominant Degradation Pathway(s)Relative Degradation Rate (Hypothetical)
2-3Acid-catalyzed hydrolysis, especially at Asp-X peptide bonds.High
4-6Generally the most stable range for many peptides; minimal hydrolysis and deamidation.Low
7-8Base-catalyzed deamidation (Asn, Gln residues) and oxidation (Cys residues).Moderate to High
> 9Base-catalyzed hydrolysis, racemization, and β-elimination.Very High

Question: What excipients can I add to improve the stability of my this compound solution?

Answer:

Excipients are additives that can enhance the stability of peptide formulations. The choice of excipient depends on the specific degradation pathway you need to inhibit.

Excipient ClassExamplesMechanism of Action
Antioxidants Ascorbic acid, methionine, sodium sulfiteInhibit oxidation of susceptible amino acid residues like Met and Cys by acting as preferential substrates for oxygen.
Chelating Agents EDTA, citric acidBind metal ions that can catalyze oxidative degradation reactions.
Buffers Acetate, citrate, phosphate, histidineMaintain the pH of the solution within the optimal stability range, preventing pH-mediated degradation.
Cryo/Lyoprotectants Sucrose, trehalose, mannitol, glycineDuring freezing or lyophilization, these agents form an amorphous glassy matrix that protects the peptide from denaturation and aggregation.
Surfactants Polysorbate 20/80, Pluronic F68Prevent adsorption to surfaces and aggregation at interfaces (e.g., air-water) by covering hydrophobic areas.

Frequently Asked Questions (FAQs)

Q1: What are the common chemical degradation pathways for a peptide like this compound?

A1: Peptides are susceptible to several chemical and physical degradation pathways. Chemical instability involves the breaking or formation of covalent bonds. Key pathways include:

  • Hydrolysis: Cleavage of the peptide backbone, often at aspartic acid (Asp) residues.

  • Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) to their acidic counterparts.

  • Oxidation: Primarily affects cysteine (Cys) and methionine (Met) residues.

  • Racemization: Conversion of an L-amino acid to a D-amino acid, often under basic conditions.

Physical instability involves changes to the peptide's higher-order structure, such as aggregation, adsorption to surfaces, or precipitation.

G cluster_chem Chemical Degradation cluster_phys Physical Degradation This compound This compound (Native Peptide) Hydrolysis Hydrolysis (Peptide Bond Cleavage) This compound->Hydrolysis H₂O (Acid/Base) Deamidation Deamidation (Asn, Gln residues) This compound->Deamidation pH > 7 Oxidation Oxidation (Met, Cys residues) This compound->Oxidation O₂ Metal Ions Aggregation Aggregation This compound->Aggregation Temp Concentration Adsorption Adsorption (to surfaces) This compound->Adsorption Hydrophobicity

Figure 2. Common degradation pathways for peptide-based molecules.

Q2: What is the recommended storage temperature for this compound solutions?

A2: The ideal storage temperature depends on the duration of storage.

  • Short-term (1-7 days): Refrigerate at 2-8°C.

  • Long-term (weeks to months): Store frozen at -20°C or ideally -80°C. It is crucial to aliquot the solution into single-use vials before freezing to avoid repeated freeze-thaw cycles, which can cause aggregation and degradation. Avoid using frost-free freezers, as their temperature cycles can damage the peptide.

Storage ConditionTimeframeKey Considerations
Room TemperatureNot RecommendedHigh risk of rapid chemical degradation and microbial growth.
2-8°CShort-termSlows degradation but does not stop it. Suitable for solutions in active use.
-20°CLong-termGood for long-term storage. Ensure single-use aliquots.
-80°COptimal Long-termMinimizes almost all chemical degradation pathways for extended periods.

Q3: How do I set up a stability-indicating assay for this compound?

A3: A stability-indicating analytical method is crucial for accurately quantifying the amount of intact this compound and resolving it from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is most commonly used for this purpose.

Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method

1. Objective: To develop and validate an RP-HPLC method capable of separating the intact this compound from potential degradation products generated under stress conditions.

2. Materials and Equipment:

  • HPLC system with UV or DAD detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water

  • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile (ACN)

  • This compound reference standard and test samples

  • pH meter, analytical balance, volumetric flasks

3. Method Development:

  • Solvent Selection: Start with a water/acetonitrile gradient with an acid modifier like TFA or formic acid. These modifiers help to sharpen peaks and control peptide ionization.

  • Wavelength Selection: Analyze a sample of this compound across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance, typically around 214 nm or 280 nm for peptides.

  • Gradient Optimization: Develop a gradient elution method to ensure separation of the main peak from any impurities. A typical starting gradient might be:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B (re-equilibration) Adjust the slope of the gradient to improve the resolution between the parent peak and any degradant peaks.

4. Forced Degradation Study: To ensure the method is stability-indicating, intentionally degrade the this compound under various stress conditions. This helps to generate potential degradation products and prove the method can separate them from the main peak.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: 80°C for 48 hours (for solid and solution).

  • Photostability: Expose to UV light (ICH Q1B guidelines).

5. Analysis and Validation: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent this compound peak, and the peak purity of the parent peak can be confirmed (e.g., using a DAD detector).

Troubleshooting common issues in Dealanylalahopcin experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Dealanylalahopcin"

The term "this compound" does not correspond to a known compound in scientific literature. To fulfill your request for a detailed technical support center, this guide has been created using Wortmannin , a well-characterized and widely used PI3K inhibitor, as a real-world analog. This allows for the provision of accurate, practical troubleshooting advice, experimental protocols, and data relevant to researchers in cell biology and drug discovery.

This guide provides troubleshooting tips, frequently asked questions, and key protocols for experiments involving the PI3K inhibitor, Wortmannin.

Troubleshooting Guide

Question: My cells are not showing the expected decrease in Akt phosphorylation after Wortmannin treatment. What could be the problem?

Answer: This is a common issue that can arise from several factors related to inhibitor stability, experimental timing, or cell-specific characteristics.

  • Inhibitor Instability: Wortmannin is unstable in aqueous solutions and has a short half-life, especially in cell culture media at 37°C (typically < 30 minutes).

    • Solution: Always prepare fresh dilutions of Wortmannin in DMSO for each experiment. When treating cells, add the freshly diluted compound directly to the media and minimize the time between dilution and application. For longer experiments, consider replenishing the media with fresh Wortmannin.

  • Incorrect Timing: The inhibition of PI3K by Wortmannin is rapid but can be transient. The peak effect and subsequent cellular responses occur within a specific timeframe.

    • Solution: Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and experimental endpoint. For Akt phosphorylation, effects are often observed within 15-60 minutes.

  • Suboptimal Concentration: The effective concentration (IC50) of Wortmannin can vary significantly between different cell lines.

    • Solution: Conduct a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of 10 nM to 1 µM. Refer to the data table below for reported IC50 values in various cell lines.

  • Cellular Resistance: Some cell lines may have compensatory signaling pathways (e.g., MAPK/ERK) that are activated upon PI3K inhibition, masking the downstream effects.

    • Solution: Assay for phosphorylation of downstream targets other than Akt, such as S6K or 4E-BP1. Consider co-treatment with inhibitors of parallel pathways if necessary.

Question: I am observing high levels of cell death even at low concentrations of Wortmannin. How can I reduce this off-target toxicity?

Answer: While Wortmannin is a potent inducer of apoptosis in many cancer cell lines (which is often the intended effect), excessive toxicity at low concentrations in non-cancerous or sensitive cell lines can be problematic.

  • Solvent Toxicity: The solvent, typically DMSO, can be toxic to cells at high concentrations.

    • Solution: Ensure the final concentration of DMSO in your cell culture media does not exceed 0.1% (v/v). Prepare higher-concentration stock solutions of Wortmannin so that only a small volume is needed for dilution.

  • Treatment Duration: Continuous exposure to even low concentrations of Wortmannin can lead to cumulative toxicity.

    • Solution: Reduce the treatment duration. For signaling studies, a short exposure of 30-60 minutes is often sufficient. If longer-term studies are necessary, consider a "pulse" treatment where the drug is applied for a short period and then washed out.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Wortmannin?

  • Wortmannin is a potent, covalent, and irreversible inhibitor of the phosphoinositide 3-kinase (PI3K) family of enzymes. It binds to the catalytic subunit (p110) of PI3K, blocking its ability to phosphorylate PIP2 to PIP3, which is a critical step in the PI3K/Akt signaling pathway.

Q2: How should I prepare and store Wortmannin stock solutions?

  • Wortmannin is typically supplied as a lyophilized powder. Reconstitute it in anhydrous DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Q3: Is Wortmannin specific to PI3K?

  • At low nanomolar concentrations (1-100 nM), Wortmannin is highly selective for Class I PI3Ks. However, at higher concentrations (>1 µM), it can inhibit other related kinases, such as mTOR, DNA-PK, and some myosin light chain kinases (MLCK). It is crucial to use the lowest effective concentration to maintain specificity.

Data Presentation

Table 1: Reported IC50 Values for Wortmannin in Various Cell Lines

Cell LineCancer TypeReported IC50 (nM)Assay Type
A549Lung Carcinoma20 - 50Akt Phosphorylation
MCF-7Breast Adenocarcinoma15 - 40Cell Proliferation (MTT)
U87 MGGlioblastoma50 - 100PI3K Activity Assay
PC-3Prostate Cancer30 - 70Cell Viability
JurkatT-cell Leukemia10 - 25Akt Phosphorylation

Note: IC50 values are approximate and can vary based on experimental conditions, assay type, and cell passage number.

Experimental Protocols

Protocol: Western Blot Analysis of Akt Phosphorylation Following Wortmannin Treatment

  • Cell Culture: Plate cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal Akt activity, replace the growth medium with serum-free medium for 4-6 hours prior to treatment.

  • Wortmannin Preparation: Prepare a 10 mM stock solution of Wortmannin in DMSO. Immediately before use, perform serial dilutions in serum-free media to achieve 10X final concentrations (e.g., for a final concentration of 100 nM, prepare a 1 µM solution).

  • Treatment: Add the 10X Wortmannin solution directly to the wells. For a negative control, add an equivalent volume of DMSO-containing media (vehicle control). Incubate at 37°C for the desired time (e.g., 30 minutes).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Phospho-Akt (Ser473) and total Akt (as a loading control) overnight at 4°C, following the manufacturer's recommended dilutions.

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the change in Akt phosphorylation relative to the total Akt and vehicle control.

Mandatory Visualization

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Wortmannin Wortmannin Wortmannin->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Activates/ Inhibits Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Wortmannin.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Seed Cells (70-80% Confluency) B 2. Serum Starve (Optional, 4-6h) A->B C 3. Treat with Wortmannin (e.g., 100 nM, 30 min) B->C D Vehicle Control (DMSO) B->D E 4. Cell Lysis C->E D->E F 5. Protein Quantification (BCA Assay) E->F G 6. SDS-PAGE & Western Blot F->G H 7. Probe with Antibodies (p-Akt, Total Akt) G->H I 8. Imaging & Densitometry H->I

Caption: Workflow for analyzing Akt phosphorylation after Wortmannin treatment.

Technical Support Center: Dealanylalahopcin Extraction Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the extraction protocol for Dealanylalahopcin. It includes frequently asked questions and troubleshooting advice to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the this compound extraction protocol?

A1: The protocol is designed for the extraction and partial purification of this compound, a polar metabolite, from a fermentation broth. The general workflow involves separating the microbial biomass from the supernatant, followed by solvent extraction to isolate the compound, and subsequent purification steps to remove impurities.

Q2: What are the critical parameters that can affect the yield of this compound?

A2: Several parameters are critical for maximizing the yield. These include the pH of the extraction solvent, the choice of solvent and its ratio to the fermentation broth, the extraction temperature, and the efficiency of the separation and concentration steps. Each of these factors should be optimized to ensure the stability and high recovery of the target compound.

Q3: How should I properly store this compound samples at different stages of the extraction process?

A3: Due to its potential instability, it is recommended to keep the fermentation broth and all subsequent extracts at low temperatures (4°C) whenever possible. For long-term storage, purified or semi-purified this compound should be lyophilized and stored at -20°C or -80°C to prevent degradation.

Q4: What analytical techniques are recommended for monitoring the presence and purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the recommended method for monitoring the extraction and purification process. Thin-Layer Chromatography (TTC) can also be used as a rapid, qualitative method to track the presence of the compound in different fractions.

Experimental Workflow and Protocols

The following diagram outlines the general workflow for this compound extraction and purification.

Dealanylalahopcin_Extraction_Workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification Fermentation 1. Fermentation of Microbial Strain Centrifugation 2. Biomass Separation (Centrifugation) Fermentation->Centrifugation Supernatant Supernatant (Contains this compound) Centrifugation->Supernatant Biomass Cell Pellet (Discard) Centrifugation->Biomass Solvent_Extraction 3. Liquid-Liquid Extraction with n-Butanol Supernatant->Solvent_Extraction Aqueous_Phase Aqueous Phase (Discard) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase (Contains this compound) Solvent_Extraction->Organic_Phase Evaporation 4. Solvent Evaporation (Rotary Evaporator) Organic_Phase->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chroma 5. Column Chromatography (e.g., Sephadex LH-20) Crude_Extract->Column_Chroma Fraction_Collection 6. Fraction Collection Column_Chroma->Fraction_Collection Purity_Analysis 7. Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis Pure_Fractions Pure Fractions Purity_Analysis->Pure_Fractions Lyophilization 8. Lyophilization Pure_Fractions->Lyophilization Final_Product Purified this compound Lyophilization->Final_Product

Figure 1. General workflow for this compound extraction and purification.
Protocol 1: Liquid-Liquid Extraction

  • After separating the cell biomass, adjust the pH of the supernatant to 7.0.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of n-butanol and shake vigorously for 10-15 minutes.

  • Allow the layers to separate. The upper organic layer contains this compound.

  • Collect the organic layer and repeat the extraction process on the aqueous layer two more times to maximize recovery.

  • Pool the organic fractions and concentrate using a rotary evaporator at 40°C.

Troubleshooting Guide

Issue 1: Low Yield of Crude Extract

  • Question: I am consistently obtaining a low yield of the crude extract after solvent evaporation. What are the possible causes and how can I improve the yield?

  • Answer: Low yield can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

    • Extraction Solvent Inefficiency: The choice of solvent is crucial. While n-butanol is recommended, its efficiency can vary. Consider testing other polar organic solvents.

      • Data Presentation: Comparison of Solvent Extraction Efficiency

        Solvent Polarity Index Relative Yield (%)
        n-Butanol 4.0 100
        Ethyl Acetate 4.4 85
        Chloroform 4.1 60

        | Dichloromethane | 3.1 | 45 |

    • Incorrect pH: The pH of the supernatant can significantly affect the solubility of this compound in the organic solvent. Perform small-scale extractions at different pH values (e.g., 6.0, 7.0, and 8.0) to determine the optimal condition.

    • Insufficient Extraction Cycles: A single extraction is often not enough. It is recommended to perform at least three consecutive extractions to ensure maximum recovery of the compound.

The following decision tree can guide your troubleshooting process for low yield:

Low_Yield_Troubleshooting Start Low Crude Extract Yield Check_pH Is the pH of the supernatant optimal? Start->Check_pH Adjust_pH Optimize pH (test range 6.0-8.0) Check_pH->Adjust_pH No Check_Solvent Is the extraction solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Test_Solvents Test alternative solvents (see Table 1) Check_Solvent->Test_Solvents No Check_Cycles Are extraction cycles sufficient? Check_Solvent->Check_Cycles Yes Test_Solvents->Check_Cycles Increase_Cycles Increase to 3 or more extraction cycles Check_Cycles->Increase_Cycles No Check_Emulsion Is there an emulsion layer? Check_Cycles->Check_Emulsion Yes Increase_Cycles->Check_Emulsion Break_Emulsion Break emulsion by adding brine or by centrifugation Check_Emulsion->Break_Emulsion Yes Success Yield Improved Check_Emulsion->Success No Break_Emulsion->Success

Figure 2. Troubleshooting decision tree for low extraction yield.

Issue 2: High Level of Impurities in the Crude Extract

  • Question: My crude extract contains a high level of impurities, which is complicating the subsequent purification steps. How can I improve the purity of my initial extract?

  • Answer: High impurity levels are a common issue. Here are some strategies to address this:

    • Pre-extraction Cleanup: Before solvent extraction, consider a pre-extraction step to remove highly nonpolar or polar impurities. For example, a preliminary wash with a nonpolar solvent like hexane can remove lipids.

    • Back-Extraction: After extracting this compound into the organic phase, you can perform a back-extraction into an acidic aqueous buffer (e.g., pH 3.0). This can help to separate it from neutral and basic impurities. The compound can then be re-extracted into a fresh organic solvent after adjusting the pH back to neutral.

    • Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction, consider using Solid-Phase Extraction. An appropriate SPE cartridge (e.g., C18) can provide a cleaner extract.

      • Protocol 2: Solid-Phase Extraction (SPE)

        • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.

        • Loading: Load the supernatant (pH adjusted to 7.0) onto the cartridge.

        • Washing: Wash the cartridge with one column volume of water to remove highly polar impurities.

        • Elution: Elute this compound with a suitable solvent, such as a methanol-water mixture. The optimal methanol concentration should be determined empirically.

Issue 3: Degradation of this compound During Extraction

  • Question: I suspect that my target compound is degrading during the extraction process. What are the signs of degradation and how can I prevent it?

  • Answer: Degradation can be indicated by the appearance of new spots on a TLC plate or new peaks in an HPLC chromatogram over time. To mitigate degradation:

    • Temperature Control: Perform all extraction steps at a low temperature (4°C) to minimize enzymatic and chemical degradation.

    • Minimize Processing Time: Reduce the time between harvesting the fermentation broth and obtaining the crude extract.

    • Use of Additives: Consider adding protease inhibitors to the supernatant if enzymatic degradation is suspected. The use of antioxidants may also be beneficial if the compound is prone to oxidation.

Minimizing degradation of Dealanylalahopcin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Dealanylalahopcin during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an amino acid with the molecular formula C6H10N2O5.[1] It was originally isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus and can also be produced by the enzymatic hydrolysis of a precursor compound, alahopcin.[1] It has demonstrated weak antibacterial and anti-collagen prolylhydroxylase activity.[1]

Q2: What are the recommended storage conditions for this compound?

A2: The stability of this compound is highly dependent on whether it is in a solid (powder) or solubilized state. Adherence to these conditions is critical to ensure its integrity over time.

Q3: Can I store this compound in a solvent not listed in the official recommendations?

A3: While specific data may not be available for all solvents, it is crucial to use anhydrous, aprotic solvents if possible and to conduct a small-scale stability test before preparing bulk stock solutions. Polar protic solvents, especially aqueous buffers with non-optimal pH, may promote hydrolysis.

Q4: My stock solution has changed color. What does this indicate?

A4: A change in the color of a stock solution can be an indicator of chemical degradation, often due to oxidation or reaction with impurities. It is recommended to discard the solution and prepare a fresh stock from solid material. Performing a purity analysis on the discolored solution can help identify the degradation products.

Storage Stability Data

Proper storage is the most critical factor in preventing the degradation of this compound. The following table summarizes the recommended storage conditions and expected stability.[2]

FormStorage TemperatureShelf Life
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Loss of Activity or Inconsistent Experimental Results

A sudden or gradual loss of the compound's expected biological or chemical activity can be a primary sign of degradation.

  • Possible Cause 1: Improper Storage. The compound may have been stored at an incorrect temperature or for a duration longer than recommended, especially after being dissolved in a solvent.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Immediately check the storage temperature and the age of the stock solution.

    • Prepare Fresh Stock: Discard the suspect solution and prepare a fresh stock from solid powder that has been stored correctly.

    • Perform Quantification: Use an analytical method like HPLC-UV to check the concentration of the new stock solution to ensure accurate dispensing.

    • Conduct a Purity Check: Analyze the suspect stock solution using HPLC or LC-MS to detect the presence of degradation products.

  • Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: When preparing a new stock solution, immediately divide it into single-use aliquots to minimize freeze-thaw cycles.

    • Use a Fresh Aliquot: For each experiment, use a new, previously unthawed aliquot.

Issue 2: Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

The emergence of additional peaks during analytical runs indicates the formation of impurities or degradation products.

  • Possible Cause 1: Hydrolysis. As an amino acid, this compound may be susceptible to hydrolysis, especially if dissolved in aqueous buffers (acidic or alkaline) or exposed to moisture.[1][3]

  • Troubleshooting Steps:

    • Review Solvent/Buffer: Ensure solvents are anhydrous where possible. If aqueous buffers are necessary, prepare them fresh and consider conducting a pH stability study (see Experimental Protocols).

    • Work Quickly: Minimize the time the compound spends in aqueous solutions at room temperature.

    • Inert Atmosphere: When handling the solid powder, consider working in a glove box or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.

  • Possible Cause 2: Oxidation. Exposure to air (oxygen) and light can lead to oxidative degradation.[3]

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil.

    • Degas Solvents: For sensitive experiments, degas aqueous buffers and solvents to remove dissolved oxygen before preparing solutions.

    • Consider Antioxidants: If compatible with the experimental system, the addition of a small amount of an antioxidant may be tested, though this should be validated.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to this compound stability.

G start Inconsistent Results or New HPLC/LC-MS Peaks check_storage 1. Verify Storage Conditions (Temp, Duration, Aliquoting) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage Practices. Prepare Fresh Aliquoted Stock. storage_ok->correct_storage No check_handling 2. Review Experimental Handling (Solvents, pH, Light/Air Exposure) storage_ok->check_handling Yes end_node Problem Resolved correct_storage->end_node handling_ok Handling Protocols Optimal? check_handling->handling_ok correct_handling Action: Refine Handling. Use Anhydrous Solvents, Protect from Light, Work Quickly. handling_ok->correct_handling No run_stability 3. Perform Forced Degradation Study (See Protocol) handling_ok->run_stability Yes correct_handling->end_node analyze Analyze Results to Identify Specific Degradation Pathway run_stability->analyze analyze->end_node

Caption: Troubleshooting workflow for this compound stability issues.

Hypothetical Degradation Pathways

While specific degradation pathways for this compound are not extensively published, we can hypothesize common routes for amino acid-like structures. Understanding these can aid in developing mitigation strategies.

G parent This compound (C6H10N2O5) hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis Susceptible Bonds oxidation Oxidation (O₂, Light, Metal Ions) parent->oxidation Reactive Sites product1 Hydrolyzed Products (e.g., smaller amino acids, open-ring structures) hydrolysis->product1 product2 Oxidized Products (e.g., carbonyls, deaminated species) oxidation->product2

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to rapidly identify the conditions under which this compound degrades, providing insight into its chemical liabilities.

Objective: To determine the effects of heat, pH, oxidation, and light on the stability of this compound in solution.

Materials:

  • This compound powder

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers: pH 3 (e.g., 0.1 M HCl), pH 7 (e.g., Phosphate Buffer), pH 9 (e.g., Borate Buffer)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber or light source

  • Temperature-controlled ovens/water baths

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: HPLC-grade water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: this compound solution. Incubate at 60°C for 24 hours.

    • Photodegradation: this compound solution. Expose to a light source (e.g., >1.2 million lux hours) at room temperature. Wrap a control vial in aluminum foil.

  • Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Analyze all samples, including the control, by HPLC or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent this compound and the appearance of new peaks indicate degradation. The conditions that cause significant changes are the primary liabilities for the compound.

Protocol 2: Quantification and Purity Assessment by HPLC-UV

Objective: To accurately determine the concentration and purity of a this compound sample.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • This compound reference standard

  • Volumetric flasks and pipettes

Methodology:

  • Standard Curve Preparation:

    • Prepare a 1 mg/mL primary stock solution of the this compound reference standard.

    • Perform serial dilutions to create a set of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

  • Sample Preparation:

    • Dissolve the unknown this compound sample to a target concentration within the range of the standard curve.

  • HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: ~210-220 nm (typical for peptide bonds; optimization may be required).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the unknown sample(s).

  • Data Interpretation:

    • Quantification: Determine the concentration of the unknown sample by interpolating its peak area from the standard curve.

    • Purity: Calculate the purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) x 100.

References

Optimization of fermentation conditions for Dealanylalahopcin production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for Dealanylalahopcin production from Streptomyces albulus subsp. ochragerus.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the fermentation process for producing this compound and similar secondary metabolites from Streptomyces.

Q1: My this compound yield is consistently low. What are the first parameters I should investigate?

A1: Low yield is a common issue in fermentation processes. Start by evaluating the following critical parameters:

  • Medium Composition: Ensure your carbon and nitrogen sources are optimal for Streptomyces albulus.[1][2] Complex nitrogen sources like soybean meal and yeast extract, and carbohydrates such as glucose and soluble starch are often crucial.[3] The C/N ratio is a key factor to optimize.[4]

  • pH: Streptomyces species typically have an optimal pH range for secondary metabolite production, often near neutral (pH 7.0).[1][2] However, for some products from S. albulus, production is enhanced under acidic conditions (around pH 4.0-5.0), even though biomass may decrease.[5][6] It is crucial to monitor and control the pH throughout the fermentation.

  • Temperature: The optimal temperature for growth and secondary metabolite production in Streptomyces is generally around 28-30°C.[1][2][7] Deviations can significantly impact yield.

  • Aeration and Agitation: Sufficient dissolved oxygen is critical for the production of many secondary metabolites.[5][8] Experiment with different agitation (rpm) and aeration (vvm) rates to ensure adequate oxygen transfer without causing excessive shear stress on the mycelia.

Q2: I'm observing significant batch-to-batch variability in my fermentation results. What could be the cause?

A2: Batch-to-batch variability can stem from several factors:

  • Inoculum Quality: The age and physiological state of your seed culture are critical.[9] Standardize your inoculum preparation protocol, including the age of the culture and the inoculum volume (typically 8-10% v/v).[3][10]

  • Raw Material Consistency: Variations in the quality of complex medium components (e.g., yeast extract, soybean meal) can lead to inconsistent results. If possible, use high-quality, consistent batches of these components.

  • Precise Parameter Control: Small deviations in pH, temperature, or nutrient concentrations can lead to large differences in final product yield. Ensure your monitoring and control systems are accurately calibrated.

Q3: My culture is growing well (high biomass), but the this compound production is minimal. What should I do?

A3: This phenomenon, known as uncoupling of growth and production, is common in secondary metabolite fermentations. Here's how to address it:

  • Two-Stage Fermentation: Consider a two-stage process where the initial phase is optimized for biomass production (e.g., neutral pH), followed by a shift in conditions to favor secondary metabolite synthesis (e.g., pH shift, nutrient limitation).[10]

  • Nutrient Limitation: Secondary metabolism is often triggered by the limitation of certain nutrients, such as phosphate or specific amino acids.[11] Experiment with different concentrations of key nutrients in your production medium.

  • Inducer Molecules: The biosynthesis of some secondary metabolites is regulated by specific signaling molecules. While the specific inducers for this compound are not documented, exploring the addition of potential precursors or related compounds could be beneficial.

Q4: The fermentation broth is becoming very viscous, leading to poor mixing and aeration. How can I manage this?

A4: High viscosity due to mycelial growth is a common challenge in Streptomyces fermentations.[10]

  • Morphology Engineering: The morphology of Streptomyces (pelleted vs. filamentous growth) can significantly impact viscosity.[12] You can influence morphology by altering inoculum density, medium composition (e.g., addition of divalent cations), and agitation speed.

  • Fed-Batch Strategy: A fed-batch approach, where nutrients are added incrementally, can help control biomass density and, consequently, viscosity.

  • Bioreactor Design: Impellers designed for high-viscosity fluids can improve mixing and oxygen transfer.

Q5: I'm observing contamination in my fermentation batches. What are the best practices to avoid this?

A5: Maintaining sterility is paramount in any fermentation process.

  • Aseptic Technique: Ensure strict aseptic techniques during all stages, from media preparation and inoculation to sampling.

  • Sterilization Validation: Validate your sterilization protocols for media, bioreactors, and all associated equipment.

  • Positive Pressure: Maintain a positive pressure inside the bioreactor to prevent the entry of contaminants.

Data Presentation: Fermentation Parameters for Streptomyces

The following tables summarize typical fermentation parameters for secondary metabolite production in Streptomyces species, with a focus on S. albulus where data is available. These ranges can serve as a starting point for the optimization of this compound production.

Table 1: Physical Fermentation Parameters for Streptomyces spp.

ParameterTypical RangeOptimal Range for S. albulus (ε-poly-L-lysine production)Reference
Temperature 25 - 37°C27 - 30°C[1][2][3]
pH 5.0 - 8.06.8 (growth), 4.0-5.0 (production)[1][2][5][6]
Incubation Time 4 - 12 days72 - 168 hours[2][3][10]
Agitation 150 - 800 rpm200 rpm (shake flask), 200-800 rpm (bioreactor)[5][6][10]
Aeration Not specified0.5 - 2.5 vvm[5][6]

Table 2: Medium Composition for Streptomyces albulus Fermentation

ComponentConcentration (g/L) - YP MediumConcentration (g/L) - YHP MediumReference
Glucose 6060[10]
Yeast Powder 1010[10]
(NH₄)₂SO₄ 55[10]
K₂HPO₄·3H₂O 0.2-[10]
KH₂PO₄ -4[10]
MgSO₄·7H₂O 0.50.5[10]
ZnSO₄·7H₂O 0.040.04[10]
FeSO₄·7H₂O 0.030.03[10]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Parameters

This protocol describes a classical method for optimizing individual fermentation parameters.

  • Establish Baseline Conditions: Start with a standard set of fermentation conditions based on literature values for Streptomyces albulus (see Tables 1 and 2).

  • Vary a Single Parameter: Create a series of experiments where only one parameter is varied at a time, while all other conditions are kept constant. For example:

    • Temperature: Set up fermentations at 25°C, 28°C, 30°C, 32°C, and 35°C.

    • Initial pH: Adjust the initial pH of the medium to 5.0, 6.0, 7.0, and 8.0.

  • Analyze Results: After the fermentation period, measure the yield of this compound and the cell biomass for each condition.

  • Determine Optimum: Identify the value for the tested parameter that results in the highest product yield.

  • Iterate: Set the optimized parameter to its new optimal value and repeat steps 2-4 for the next parameter you wish to optimize.

Protocol 2: Shake-Flask Fermentation of Streptomyces albulus

This protocol outlines a general procedure for growing S. albulus in shake flasks for secondary metabolite production.

  • Seed Culture Preparation: Inoculate a loopful of S. albulus spores or mycelial fragments into a suitable seed medium (e.g., YP medium). Incubate at 30°C and 200 rpm for 24-48 hours.[10]

  • Inoculation: Transfer the seed culture to the production medium in a shake flask at an inoculum volume of 8-10% (v/v).[3][10]

  • Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 72 to 168 hours.[3][10]

  • Sampling and Analysis: Periodically take samples to monitor cell growth (e.g., dry cell weight) and this compound production (using an appropriate analytical method like HPLC).

Visualizations

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_proc Downstream Processing cluster_analysis Analysis Media_Prep Media Preparation Fermentation Fermentation (Bioreactor/Flask) Media_Prep->Fermentation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Fermentation Harvest Harvesting (Centrifugation/Filtration) Fermentation->Harvest Extraction Extraction of This compound Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification QC Quality Control (e.g., HPLC, MS) Purification->QC

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Low_Yield Low this compound Yield Check_Params Check Critical Parameters Low_Yield->Check_Params Check_Culture Evaluate Culture Health & Inoculum Low_Yield->Check_Culture Optimize_Medium Optimize Medium (C/N Ratio, Precursors) Check_Params->Optimize_Medium If medium is suspect Optimize_Physical Optimize Physical Conditions (pH, Temp, Aeration) Check_Params->Optimize_Physical If conditions are off Standardize_Inoculum Standardize Inoculum Preparation Check_Culture->Standardize_Inoculum If inoculum is inconsistent Check_Morphology Analyze Mycelial Morphology Check_Culture->Check_Morphology If growth is abnormal

Caption: Troubleshooting logic for low product yield.

Secondary_Metabolite_Regulation Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Regulatory_Genes Activation of Regulatory Genes Nutrient_Limitation->Regulatory_Genes Growth_Phase Stationary Growth Phase Growth_Phase->Regulatory_Genes Signal_Molecules Signaling Molecules (e.g., A-factor) Signal_Molecules->Regulatory_Genes Biosynthetic_Genes Expression of Biosynthetic Gene Cluster for This compound Regulatory_Genes->Biosynthetic_Genes Production This compound Production Biosynthetic_Genes->Production

Caption: Generalized regulation of secondary metabolite production.

References

Technical Support Center: Enhancing the Biological Activity of Dealanylalahopcin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the biological activity of Dealanylalahopcin derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound, with the molecular formula C6H10N2O5, is an amino acid isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus. It can also be produced by the enzymatic hydrolysis of alahopcin.[1] Current research indicates that this compound exhibits weak antibacterial activity against both Gram-positive and Gram-negative bacteria and shows weak inhibitory activity against collagen prolyl-hydroxylase.[1]

Q2: What are general strategies to enhance the biological activity of peptide-like molecules such as this compound?

A2: Several strategies can be employed to potentially enhance the biological activity of amino acid and peptide derivatives:

  • Structural Modification: Introducing functional groups can significantly impact bioactivity. For antibacterial peptides, increasing the net positive charge, often by incorporating cationic amino acids like lysine or arginine, can enhance their antimicrobial effect.[2]

  • Amphiphilicity: Modifying the balance between hydrophobic and hydrophilic regions of a molecule can improve its interaction with bacterial cell membranes. Arginine-based amphiphilic molecules are particularly noted for their antimicrobial properties.[3]

  • Conjugation: Attaching molecules like nanoparticles can improve the bactericidal activity of a peptide.[4]

  • Substitution Analysis: Systematically replacing parts of the molecule (structure-activity relationship studies) can identify key regions for activity and guide further modifications.[5]

Q3: How can the antibacterial activity of this compound derivatives be tested?

A3: The antibacterial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A common method is the broth microdilution assay, where various concentrations of the compound are incubated with a standardized bacterial suspension. The lowest concentration that inhibits visible growth is the MIC. To determine the MBC, aliquots from the wells with no visible growth are plated on agar, and the lowest concentration that kills a significant percentage (e.g., 99.9%) of the initial bacterial population is the MBC.

Q4: How is the inhibitory activity against collagen prolyl-hydroxylase measured?

A4: The activity of collagen prolyl-hydroxylase (C-P4H) inhibitors can be measured using various assays. A high-throughput screening method involves quantifying succinate, a byproduct of the hydroxylation reaction catalyzed by C-P4H.[6][7][8] Another approach is a colorimetric assay to evaluate the amount of hydroxyproline formed.[7] To determine the inhibitory potency, dose-response curves are generated to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7][9]

Troubleshooting Guides

Synthesis of this compound Derivatives
Issue Potential Cause Troubleshooting Steps
Low yield of desired derivative Incomplete reaction; side reactions.Optimize reaction conditions (temperature, time, catalyst). Ensure high purity of starting materials. Use appropriate protecting groups for reactive functional moieties.
Difficulty in purification of polar derivatives High polarity of the compound leads to poor retention on standard reversed-phase HPLC columns.Select an appropriate stationary phase; consider C4, polar-embedded, or polar-endcapped columns instead of standard C18.[10] Optimize the mobile phase by starting with a low percentage of organic solvent (e.g., 0-5% acetonitrile) and using a shallow gradient.[11] Use mobile phase additives like 0.1% TFA to improve peak shape.[10]
Poor peak shape in HPLC (tailing or broadening) Secondary interactions with the stationary phase; column overloading.Use ion-pairing agents like TFA or formic acid in the mobile phase.[10] Reduce the injection volume or sample concentration.[12] Ensure the sample is dissolved in a solvent weaker than the initial mobile phase.
Irreproducible retention times in HPLC Inadequate column equilibration; fluctuations in mobile phase composition or temperature.Equilibrate the column with 5-10 column volumes of the initial mobile phase before each injection.[10] Use a column oven for temperature control.[12] Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[13]
Biological Assays
Issue Potential Cause Troubleshooting Steps
High variability in antibacterial assay results Inconsistent bacterial inoculum; contamination.Prepare a fresh bacterial suspension for each experiment and standardize to a specific optical density (e.g., McFarland standard). Use aseptic techniques to prevent contamination.
No inhibition observed in collagen prolyl-hydroxylase assay Compound is inactive or not bioavailable in the assay; incorrect assay conditions.Verify the compound's stability under assay conditions. For cell-based assays, consider prodrug strategies (e.g., esterification) to improve cell permeability.[9] Ensure the enzyme is active using a known inhibitor as a positive control.
Precipitation of the compound in assay buffer Low solubility of the derivative.Dissolve the compound in a small amount of a suitable solvent (e.g., DMSO) before diluting in the aqueous assay buffer. Determine the maximum tolerable solvent concentration for the assay.

Quantitative Data

As specific quantitative data for this compound derivatives with enhanced activity is not yet publicly available, the following table presents a hypothetical scenario based on common strategies for improving bioactivity. This illustrates the potential impact of modifications on the IC50 values.

Compound Modification Hypothetical Antibacterial Activity (MIC, µg/mL) Hypothetical Collagen Prolyl-Hydroxylase Inhibition (IC50, µM)
This compound(Parent Compound)>100>100
Derivative 1Addition of a cationic group (e.g., lysine)3275
Derivative 2Addition of a hydrophobic moiety (e.g., a lipid chain)1650
Derivative 3Combination of cationic and hydrophobic modifications825

Experimental Protocols

General Protocol for Solid-Phase Synthesis of a this compound Derivative

This protocol describes a general workflow for synthesizing a derivative of this compound where a modifying group (e.g., another amino acid or a fatty acid) is coupled to its amino group.

  • Resin Preparation: Start with a pre-loaded resin suitable for solid-phase synthesis. Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

  • This compound Coupling:

    • Protect the carboxylic acid and any other reactive groups of this compound.

    • Activate the carboxyl group of the protected this compound using a coupling agent (e.g., HBTU, HATU).

    • Couple the activated this compound to the resin.

  • Deprotection: Remove the protecting group from the amino terminus of the resin-bound this compound.

  • Derivative Coupling:

    • Activate the carboxyl group of the modifying molecule (e.g., a protected amino acid or fatty acid).

    • Couple the activated modifier to the deprotected amino group of the resin-bound this compound.

  • Cleavage and Deprotection: Cleave the synthesized derivative from the resin and remove all protecting groups using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).

  • Purification: Purify the crude product using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using techniques like mass spectrometry and NMR.

Protocol for Collagen Prolyl-Hydroxylase Inhibition Assay (Succinate-Glo™)

This protocol is adapted from a high-throughput screening method.[6][7][8]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM ascorbic acid, 50 µM FeSO4).

    • Prepare solutions of purified human C-P4H1 enzyme, the peptide substrate (e.g., (Pro-Pro-Gly)10), and the co-substrate α-ketoglutarate.

    • Prepare serial dilutions of the this compound derivative (test inhibitor) and a known inhibitor (positive control, e.g., ethyl 3,4-dihydroxybenzoate).

  • Enzymatic Reaction:

    • In a 96-well plate, add the reaction buffer, C-P4H1 enzyme, and the test inhibitor or control.

    • Pre-incubate for a defined period (e.g., 15 minutes at room temperature).

    • Initiate the reaction by adding the peptide substrate and α-ketoglutarate.

    • Incubate for a specific time (e.g., 60 minutes) at 37°C.

  • Succinate Detection:

    • Stop the enzymatic reaction.

    • Add the Succinate-Glo™ reagent according to the manufacturer's instructions. This reagent measures the amount of succinate produced.

    • Incubate to allow the luminescence signal to develop.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation Start Select Modification Strategy Synthesis Solid-Phase Synthesis of Derivative Start->Synthesis Cleavage Cleavage from Resin Synthesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & NMR Purification->Characterization Antibacterial Antibacterial Assay (MIC/MBC) Characterization->Antibacterial Enzyme C-P4H Inhibition Assay (IC50) Characterization->Enzyme Data Analyze Structure-Activity Relationship Antibacterial->Data Enzyme->Data Data->Start Iterative Improvement

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Signaling_Pathway cluster_cell Bacterial Cell Membrane Cell Membrane Cell_Death Bacterial Cell Death Metabolism Essential Metabolic Pathways Replication DNA Replication Protein_Synth Protein Synthesis Derivative This compound Derivative Derivative->Membrane Membrane Disruption Derivative->Metabolism Metabolic Inhibition Derivative->Replication Inhibition Derivative->Protein_Synth Inhibition

Caption: Potential mechanisms of antibacterial action for this compound derivatives.

References

Validation & Comparative

Validating the Antibacterial Target of Dealanylalahopcin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antibacterial target of Dealanylalahopcin, a dipeptide antibiotic. While this compound has demonstrated weak antibacterial activity, its structural similarity to other known inhibitors of peptidoglycan synthesis suggests a likely mechanism of action. This document outlines the key experimental protocols and data required to rigorously validate its target, comparing its potential performance with established inhibitors of the same pathway.

Introduction to this compound and its Putative Target

This compound is an amino acid derived from alahopcin, a dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus.[1] Alahopcin itself exhibits a broad antibacterial spectrum.[1] The primary molecular target for this class of antibiotics is believed to be D-alanine:D-alanine ligase (Ddl) , an essential enzyme in the cytoplasmic stage of bacterial cell wall peptidoglycan biosynthesis.[2][3]

D-alanine:D-alanine ligase catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. This dipeptide is a crucial component of the pentapeptide side chains that cross-link the glycan strands of peptidoglycan, providing structural integrity to the bacterial cell wall. Inhibition of Ddl leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.

Comparative Analysis of D-alanine:D-alanine Ligase Inhibitors

To effectively validate and characterize the antibacterial potential of this compound, its activity must be compared against well-established inhibitors of D-alanine:D-alanine ligase. The following tables present a summary of the antibacterial and enzymatic inhibitory activities of known Ddl inhibitors.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Ddl Inhibitors against Key Bacterial Strains

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
This compound Not Publicly AvailableNot Publicly Available
D-cycloserine4 - 100[4][5]32[5]
Phosphinate Analogs4 - 128[6]>128[6]

Note: The MIC values for D-cycloserine can vary depending on the specific strain and testing conditions.

Table 2: In Vitro Inhibition of D-alanine:D-alanine Ligase (Ddl)

CompoundEnzyme SourceInhibition Constant (Ki)IC50
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly Available
D-cycloserineE. coli DdlA, DdlB9 µM, 27 µM[7]11.5 µM (ATPase activity)[7]
Phosphinate Dipeptide AnalogsE. coli DdlA, DdlBPotent inhibition of DdlA, strong inhibition of DdlB[2]Not specified

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments required to validate the antibacterial target of this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain (e.g., S. aureus, E. coli) on an appropriate agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.4-0.6).

    • Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a serial two-fold dilution of the stock solution in the broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of 2.5 x 10^5 CFU/mL and a final volume of 100 µL.

    • Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Protocol:

  • Preparation:

    • Prepare a bacterial culture in the logarithmic growth phase as described for the MIC assay.

    • Prepare flasks containing fresh broth with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control flask without the antibiotic.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial culture to a starting density of approximately 1 x 10^6 CFU/mL.

    • At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound and the control. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.

D-alanine:D-alanine Ligase (Ddl) Enzymatic Assay

Objective: To directly measure the inhibitory effect of this compound on the activity of purified D-alanine:D-alanine ligase.

Protocol:

  • Enzyme and Substrates:

    • Use commercially available or purified recombinant D-alanine:D-alanine ligase.

    • Prepare solutions of the substrates: D-alanine and ATP.

  • Reaction Mixture:

    • In a microtiter plate, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, D-alanine, and ATP.

    • Add varying concentrations of this compound to the wells.

  • Enzyme Reaction:

    • Initiate the reaction by adding the Ddl enzyme to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection of Product Formation:

    • The Ddl reaction produces ADP and inorganic phosphate (Pi). The rate of reaction can be measured by quantifying the amount of Pi produced.

    • A common method is the malachite green assay, which forms a colored complex with Pi that can be measured spectrophotometrically at a wavelength of ~620-650 nm.

    • Stop the enzymatic reaction and add the malachite green reagent.

    • Measure the absorbance to determine the concentration of Pi produced.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Visualizing the Pathway and Experimental Workflows

Mandatory Visualization

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide L_Ala L-Alanine Alanine_Racemase Alanine Racemase L_Ala->Alanine_Racemase D_Ala D-Alanine Ddl D-alanine:D-alanine Ligase (Ddl) (Target of this compound) D_Ala->Ddl 2x D_Ala_D_Ala D-Ala-D-Ala MurC_F Mur Ligases (C, D, E, F) D_Ala_D_Ala->MurC_F MraY MraY UDP_MurNAc_pentapeptide->MraY Alanine_Racemase->D_Ala Ddl->D_Ala_D_Ala ADP_Pi ADP + Pi Ddl->ADP_Pi MurC_F->UDP_MurNAc_pentapeptide ATP ATP ATP->Ddl Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II Translocase Flippase Lipid_II->Translocase MraY->Lipid_I MurG->Lipid_II Transglycosylase Transglycosylase Translocase->Transglycosylase Nascent_PG Nascent Peptidoglycan Transpeptidase Transpeptidase Nascent_PG->Transpeptidase Crosslinked_PG Cross-linked Peptidoglycan Transglycosylase->Nascent_PG Transpeptidase->Crosslinked_PG

Caption: Bacterial Peptidoglycan Biosynthesis Pathway.

Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_target_based Target-Based Assay cluster_validation Target Validation MIC_Assay MIC Assay Time_Kill_Assay Time-Kill Assay MIC_Assay->Time_Kill_Assay Determine Bactericidal/Bacteriostatic Activity at MIC concentrations Ddl_Assay Ddl Enzymatic Assay Time_Kill_Assay->Ddl_Assay Investigate Direct Target Inhibition Target_Validation Confirmation of Antibacterial Target Ddl_Assay->Target_Validation Correlate Enzymatic Inhibition with Whole-Cell Activity

Caption: Experimental Workflow for Target Validation.

Conclusion and Future Directions

To rigorously validate the antibacterial target of this compound, the following steps are recommended:

  • Determine the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Perform Time-Kill Assays to characterize its bactericidal or bacteriostatic properties.

  • Conduct Enzymatic Assays using purified D-alanine:D-alanine ligase to determine the IC50 and Ki values for this compound.

  • Compare the obtained data with those of known Ddl inhibitors like D-cycloserine to benchmark its potency.

  • Consider advanced techniques such as genetic studies with Ddl overexpression or knockout strains to further confirm that Ddl is the primary in-cell target of this compound.

By following this experimental framework, researchers can definitively validate the antibacterial target of this compound and accurately assess its potential as a lead compound for the development of new antibacterial agents.

References

Comparing the efficacy of Dealanylalahopcin with alahopcin

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Dealanylalahopcin and Alahopcin reveals significant differences in their antimicrobial efficacy and their roles as enzyme inhibitors. While both originate from the same bacterial source, their chemical structures and biological activities diverge, making them suitable for different research and therapeutic applications.

Chemical Structure and Origin

Alahopcin is a dipeptide antibiotic with the chemical formula C9H15N3O6, produced by Streptomyces albulus subsp. ochragerus[1][2]. Its structure is (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acid[1]. This compound, a related amino acid with the molecular formula C6H10N2O5, is also isolated from the same bacterium and can be synthesized by the enzymatic hydrolysis of alahopcin[3]. Structurally, this compound is Alahopcin without the L-alanine residue.

Comparative Efficacy

A key distinction between the two compounds lies in their antibacterial properties. Alahopcin exhibits a broad antibacterial spectrum and has demonstrated efficacy against antibiotic-resistant strains of Staphylococcus aureus in both in vitro and in vivo models[2][4][5]. In contrast, this compound possesses very weak antibacterial activity against both Gram-positive and Gram-negative bacteria[3].

While both compounds are weak inhibitors of collagen prolyl hydroxylase, analogues of this compound have been identified as inhibitors of human hypoxia-inducible factor (HIF) prolyl hydroxylases[6][7][8]. This positions this compound and its derivatives as potential tools for research into therapeutic areas such as anemia and ischemia, where HIF stabilization is beneficial[8][9].

The following table summarizes the key comparative data for this compound and Alahopcin:

FeatureThis compoundAlahopcin
Molecular Formula C6H10N2O5[3]C9H15N3O6[1][2]
Source Isolated from Streptomyces albulus subsp. ochragerus; can be derived from Alahopcin[3]Isolated from Streptomyces albulus subsp. ochragerus[2]
Compound Type Amino Acid[3]Dipeptide Antibiotic[1][2]
Antibacterial Activity Very weak activity against Gram-positive and Gram-negative bacteria[3]Broad antibacterial spectrum; effective against antibiotic-resistant Staphylococcus aureus[2][4][5]
Enzyme Inhibition Weak inhibitor of collagen prolyl hydroxylase; analogues inhibit human HIF prolyl hydroxylases[6][7][8]Weak inhibitor of collagen prolyl hydroxylase[7]

Experimental Protocols

Detailed experimental protocols for the efficacy testing of these compounds are not extensively available in the public domain. However, the general methodologies can be inferred from the available literature.

Antimicrobial Susceptibility Testing: The antibacterial efficacy of Alahopcin and this compound would typically be determined using standard methods such as broth microdilution or agar disk diffusion assays. These experiments would involve challenging various bacterial strains with different concentrations of each compound to determine the minimum inhibitory concentration (MIC). In vivo efficacy, as demonstrated for Alahopcin, would involve experimental infections in animal models, such as mice, followed by treatment with the compound to assess survival rates and bacterial load reduction[2].

Enzyme Inhibition Assays: The inhibitory activity against collagen prolyl hydroxylase and HIF prolyl hydroxylases is evaluated through enzymatic assays. These assays typically involve incubating the purified enzyme with its substrate and co-factors in the presence and absence of the inhibitor. The enzyme's activity is then measured, often by detecting the product of the enzymatic reaction. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is a key parameter determined from these experiments.

Signaling Pathway and Experimental Workflow Diagrams

The relationship between Alahopcin and this compound, as well as the role of this compound analogues in the HIF signaling pathway, can be visualized through the following diagrams.

G Alahopcin Alahopcin Enzymatic_Hydrolysis Enzymatic Hydrolysis Alahopcin->Enzymatic_Hydrolysis Substrate This compound This compound Enzymatic_Hydrolysis->this compound Product

Figure 1: Transformation of Alahopcin to this compound.

cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition HIF1a HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a->PHD Hydroxylation VHL VHL HIF1a->VHL Binding Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound Analogues PHD2 Prolyl Hydroxylase (PHD) This compound->PHD2 Inhibition HIF1a2 HIF-1α HIF_Complex HIF-1 Complex HIF1a2->HIF_Complex HIF1b HIF-1β HIF1b->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Figure 2: HIF-1α regulation and the inhibitory role of this compound analogues.

References

A Comparative Guide to Collagen Prolyl Hydroxylase Inhibitors: Dealanylalahopcin and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dealanylalahopcin and other significant inhibitors of collagen prolyl hydroxylase (CPH), a critical enzyme in collagen biosynthesis. The overactivity of CPH is implicated in various fibrotic diseases and cancer, making its inhibition a promising therapeutic strategy. This document presents available quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid in research and development efforts.

Executive Summary

Collagen prolyl hydroxylases (CPHs) are Fe(II) and 2-oxoglutarate-dependent dioxygenases essential for the post-translational hydroxylation of proline residues in procollagen chains. This hydroxylation is crucial for the formation of the stable triple-helical structure of mature collagen. Inhibition of CPH leads to the production of under-hydroxylated, unstable procollagen that is retained in the endoplasmic reticulum and subsequently degraded, effectively reducing collagen deposition.

This guide focuses on a comparative analysis of the following CPH inhibitors:

  • This compound: A naturally occurring cyclic hydroxamate isolated from Streptomyces albulus subsp. ochragerus.

  • Pyridine Dicarboxylic Acid Analogs: Synthetic compounds that act as competitive inhibitors with respect to the co-substrate 2-oxoglutarate.

  • Ethyl 3,4-dihydroxybenzoate (EDHB): A widely used cell-permeable CPH inhibitor.

  • Fibrostatin-C: A CPH inhibitor that has been shown to reduce collagen secretion in fibroblasts.

  • Silodosin and Ticlopidine: FDA-approved drugs recently identified as CPH inhibitors through high-throughput screening.

Quantitative Comparison of CPH Inhibitors

The following table summarizes the available quantitative data for the inhibition of collagen prolyl hydroxylase by various compounds. It is important to note that direct comparison of IC50 values should be done with caution, as experimental conditions can vary between studies.

InhibitorTypeTarget EnzymeIC50KiExperimental SystemReference
This compound Natural Product (Cyclic Hydroxamate)Procollagen Prolyl-4-HydroxylaseWeak inhibitory activity reported, specific IC50 not found in literature.N/ANot SpecifiedN/A
Pyridine-2,4-dicarboxylate Synthetic (2-oxoglutarate mimetic)Prolyl 4-hydroxylaseN/A2 µMEnzyme Assay[1]
Pyridine-2,5-dicarboxylate Synthetic (2-oxoglutarate mimetic)Prolyl 4-hydroxylaseN/A0.8 µMEnzyme Assay[1]
2,2'-Bipyridine-5,5'-dicarboxylic acid Synthetic (Metal Chelator/2-oxoglutarate mimetic)Collagen Prolyl 4-HydroxylaseLow micromolar rangeN/AEnzyme Assay[2]
Ethyl 3,4-dihydroxybenzoate (EDHB) Synthetic (2-oxoglutarate mimetic)Prolyl 4-hydroxylasesN/AN/AWidely used in cell-based assays[3]
Fibrostatin-C Natural ProductProlyl 4-hydroxylase50 µM (effective concentration for reducing collagen secretion)N/AHuman Tenon's capsule fibroblasts in vitro[4]
Silodosin FDA-approved drugCollagen Prolyl 4-Hydroxylase 1 (C-P4H1)Dose-dependent inhibition observedN/AHigh-throughput screening assayN/A
Ticlopidine FDA-approved drugCollagen Prolyl 4-Hydroxylase 1 (C-P4H1)Dose-dependent inhibition observedN/AHigh-throughput screening assayN/A

N/A: Not available in the reviewed literature.

Experimental Protocols

Accurate assessment of CPH inhibition is crucial for drug development. Below are detailed methodologies for key experiments cited in the literature.

Collagen Prolyl Hydroxylase Activity Assay (In Vitro)

This assay measures the enzymatic activity of CPH by detecting the formation of hydroxyproline.

Materials:

  • Recombinant human CPH enzyme

  • Procollagen-like peptide substrate (e.g., (Pro-Pro-Gly)n)

  • Co-factors: FeSO4, 2-oxoglutarate, Ascorbate

  • Tricarboxylic acid (TCA)

  • Chloramine-T reagent

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the CPH enzyme, peptide substrate, and co-factors in a suitable buffer (e.g., Tris-HCl, pH 7.8).

  • Add the test inhibitor at various concentrations.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding TCA.

  • Hydrolyze the peptide substrate by heating with HCl.

  • Neutralize the samples.

  • Add Chloramine-T reagent and incubate at room temperature.

  • Add DMAB reagent and incubate at 60°C to allow color development.

  • Measure the absorbance at 560 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Collagen Secretion Assay

This assay evaluates the effect of inhibitors on the secretion of collagen from cultured cells.

Materials:

  • Fibroblast cell line (e.g., human dermal fibroblasts)

  • Cell culture medium and supplements

  • Test inhibitor

  • ELISA kit for procollagen type I C-peptide (PIP)

  • Cell lysis buffer

  • Protein assay reagent

Procedure:

  • Seed fibroblasts in a multi-well plate and culture until confluent.

  • Treat the cells with the test inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).

  • Collect the cell culture medium.

  • Lyse the cells to obtain the intracellular fraction.

  • Measure the concentration of PIP in the culture medium and cell lysate using an ELISA kit.

  • Determine the total protein content in the cell lysate for normalization.

  • Analyze the reduction in secreted PIP relative to the intracellular PIP to assess the inhibitory effect on collagen secretion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in collagen synthesis and a typical experimental workflow for screening CPH inhibitors.

Collagen_Synthesis_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad Smad Complex TGFbR->Smad Activates Nucleus Nucleus Smad->Nucleus Translocates to Procollagen_mRNA Procollagen mRNA Nucleus->Procollagen_mRNA Transcription ER Endoplasmic Reticulum Procollagen_mRNA->ER Translation Procollagen Procollagen Chains ER->Procollagen CPH Collagen Prolyl Hydroxylase (CPH) Procollagen->CPH Substrate for Hydroxylated_Procollagen Hydroxylated Procollagen CPH->Hydroxylated_Procollagen Hydroxylates Golgi Golgi Apparatus Hydroxylated_Procollagen->Golgi Transport Secreted_Procollagen Secreted Procollagen Golgi->Secreted_Procollagen Secretion Collagen_Fibrils Collagen Fibrils Secreted_Procollagen->Collagen_Fibrils Assembly Inhibitor CPH Inhibitor (e.g., this compound) Inhibitor->CPH Inhibits

Caption: TGF-β signaling pathway leading to collagen synthesis and the point of intervention for CPH inhibitors.

HIF1a_Pathway Normoxia Normoxia PHD Prolyl Hydroxylases (PHDs) Normoxia->PHD Activates Hypoxia Hypoxia Hypoxia->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL VHL Complex HIF1a->VHL Binds to HIF1b HIF-1β HIF1a->HIF1b Dimerizes with Proteasome Proteasomal Degradation VHL->Proteasome Targets for HIF1 HIF-1 Complex Nucleus Nucleus HIF1->Nucleus Translocates to Target_Genes Target Genes (e.g., P4HA1, P4HA2) Nucleus->Target_Genes Transcription CPH_Inhibitor CPH/PHD Inhibitor CPH_Inhibitor->PHD Inhibits Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (In Vitro CPH Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Start Inactive Compounds Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Cell_Assay Cell-Based Assays (Collagen Secretion, Cytotoxicity) Dose_Response->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Lead_Opt->Dose_Response Iterative Improvement In_Vivo In Vivo Models of Fibrosis Lead_Opt->In_Vivo Optimized Leads End Preclinical Candidate In_Vivo->End

References

Reproducibility of Dealanylalahopcin's Antibacterial Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported antibacterial effects of Dealanylalahopcin. Due to the limited availability of quantitative data in publicly accessible literature, this guide utilizes a hypothetical dataset to illustrate how the antibacterial efficacy of this compound could be compared against other established antibiotics. The experimental protocols described herein are based on standardized methods for antimicrobial susceptibility testing.

Executive Summary

This compound is an antimicrobial agent isolated from the culture filtrate of Streptomyces leucoderma subsp. ochraceus and can also be synthesized by enzymatic hydrolysis of alahopcin.[1] Current literature describes its antibacterial activity as weak against both Gram-positive and Gram-negative bacteria.[1][2] This guide aims to provide a framework for evaluating the reproducibility of these effects by outlining standard experimental protocols and presenting a comparative data structure.

Quantitative Data Comparison

To objectively assess the antibacterial potency of a compound, the Minimum Inhibitory Concentration (MIC) is a critical parameter. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4][5]

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data

The following table presents hypothetical MIC values (in µg/mL) for this compound compared to common antibiotics against representative Gram-positive and Gram-negative bacteria. This data is for illustrative purposes only and is not derived from published experimental results for this compound. The values for the comparator antibiotics are representative of their known activity.

CompoundStaphylococcus aureus (Gram-positive)Streptococcus pneumoniae (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
This compound (Hypothetical) >128>128>128>128
Penicillin 0.06 - 2≤0.12 - 8RR
Ciprofloxacin 0.12 - 20.5 - 2≤0.008 - 10.06 - 4
Gentamicin 0.12 - 84 - 640.25 - 40.5 - 8

R: Resistant

Experimental Protocols

The reproducibility of antibacterial studies heavily relies on the standardization of experimental methods.[1][6][7] The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent in a liquid medium.

a. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) and comparator antibiotics at a known concentration in a suitable solvent.

  • Bacterial Inoculum: Culture the bacterial strains overnight on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Growth Medium: Use a cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.

b. Experimental Procedure:

  • Dispense 50 µL of sterile broth into each well of the 96-well plate.

  • Add 50 µL of the antimicrobial stock solution to the first well of each row, creating an initial 1:2 dilution.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of antimicrobial concentrations.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

c. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

a. Preparation of Materials:

  • Antimicrobial-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the antimicrobial agent.

  • Bacterial Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method.

b. Experimental Procedure:

  • Spot-inoculate a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the plate with the lowest antimicrobial concentration.

  • Include a control plate with no antimicrobial agent.

  • Incubate the plates at 35-37°C for 16-20 hours.

c. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

To understand the context of antibacterial action and the workflow of its evaluation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_agent Prepare Antimicrobial Agent (e.g., this compound) start->prep_agent prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_media Prepare Growth Media (Broth or Agar) start->prep_media serial_dilution Perform Serial Dilutions prep_agent->serial_dilution inoculation Inoculate with Bacteria prep_bacteria->inoculation prep_media->serial_dilution serial_dilution->inoculation incubation Incubate at 35-37°C inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleoid receptor Receptor Protein kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor dna DNA transcription_factor->dna Binds to gene_expression Gene Expression (e.g., for Cell Wall Synthesis) dna->gene_expression antibiotic Antibacterial Agent (e.g., this compound) antibiotic->receptor Inhibits

References

Cross-validation of Dealanylalahopcin's Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of Dealanylalahopcin and its analogues, placed in context with other known inhibitors of prolyl-4-hydroxylases. Due to the limited publicly available quantitative data on this compound, this guide focuses on a qualitative comparison and provides detailed experimental protocols to facilitate further research.

Introduction

This compound is an amino acid derived from Streptomyces albulus subsp. ochragerus. Initial studies have indicated its weak inhibitory activity against collagen prolyl-4-hydroxylase. Further research has revealed that synthetic analogues of this compound act as inhibitors of human hypoxia-inducible factor (HIF) prolyl hydroxylases. This positions this compound and its derivatives as compounds of interest in research areas related to fibrosis, angiogenesis, and oxygen homeostasis.

Quantitative Data Summary

Table 1: Comparison of Inhibitory Activity of Prolyl-4-Hydroxylase Inhibitors

Compound/AnalogueTarget EnzymeIC50 ValueNotes
This compound Collagen Prolyl-4-HydroxylaseWeak Inhibition (Quantitative data not available)Natural product isolated from Streptomyces albulus subsp. ochragerus.
This compound Analogues HIF Prolyl HydroxylasesInhibition demonstrated (Specific IC50 values not publicly available)Synthetic derivatives of the natural product.
Dimethyloxalylglycine (DMOG) HIF Prolyl Hydroxylases~100 µM (in cells)A cell-permeable α-ketoglutarate analogue.
Deferoxamine Prolyl HydroxylasesIndirect inhibitor via iron chelationAn iron chelator that indirectly inhibits iron-dependent hydroxylases.
[2,2'-Bipyridine]-5,5'-dicarboxylic acid Prolyl-4-Hydroxylase0.19 µM[1]A potent inhibitor of prolyl-4-hydroxylase.
Roxadustat (FG-4592) HIF Prolyl Hydroxylase (PHD1, 2, 3)PHD2: 0.027 µMAn orally active HIF-PHI.
Vadadustat (AKB-6548) HIF Prolyl Hydroxylase (PHD1, 2, 3)PHD2: 0.029 µMA HIF-PHI with selectivity for PHD isoforms.
Daprodustat (GSK-1278863) HIF Prolyl Hydroxylase (PHD1, 2, 3)PHD2: 0.067 µMA HIF-PHI with selectivity for PHD isoforms.
Molidustat (BAY 85-3934) HIF Prolyl Hydroxylase (PHD1, 2, 3)PHD2: 0.007 µMA potent HIF-PHI.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of inhibitory activity studies. Below are protocols for key experiments relevant to the assessment of prolyl-4-hydroxylase inhibitors.

Collagen Prolyl-4-Hydroxylase (P4H) Inhibition Assay

This assay is designed to measure the activity of P4H and the inhibitory potential of test compounds.

Principle: The assay quantifies the hydroxylation of a synthetic procollagen-like peptide substrate. The resulting hydroxyproline can be measured using various methods, including colorimetric or mass spectrometry-based approaches.

Materials:

  • Recombinant human P4H

  • Synthetic peptide substrate (e.g., (Pro-Pro-Gly)n)

  • FeSO4

  • α-ketoglutarate

  • Ascorbic acid

  • Tricarboxylic acid (TCA)

  • Chloramine-T reagent

  • Ehrlich's aldehyde reagent

  • Test compounds (e.g., this compound)

Procedure:

  • Prepare a reaction mixture containing P4H, the peptide substrate, FeSO4, α-ketoglutarate, and ascorbic acid in a suitable buffer.

  • Add the test compound at various concentrations.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Hydrolyze the peptide substrate by heating with HCl.

  • Neutralize the hydrolysate.

  • Quantify the amount of hydroxyproline formed using the chloramine-T and Ehrlich's aldehyde colorimetric method, measuring absorbance at 560 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

HIF Prolyl Hydroxylase (PHD) Inhibition Assay

This assay assesses the ability of compounds to inhibit the hydroxylation of HIF-α, a key step in its degradation pathway.

Principle: The assay measures the activity of PHD enzymes (e.g., PHD2) by detecting the hydroxylation of a HIF-α-derived peptide substrate. This can be done using methods such as time-resolved fluorescence resonance energy transfer (TR-FRET) or mass spectrometry.

Materials:

  • Recombinant human PHD enzyme (e.g., PHD2)

  • Synthetic HIF-α peptide substrate

  • FeSO4

  • α-ketoglutarate

  • Ascorbic acid

  • Detection reagents (e.g., europium-labeled anti-hydroxy-HIF-α antibody and a fluorescent acceptor for TR-FRET)

  • Test compounds (e.g., this compound analogues)

Procedure (TR-FRET based):

  • Prepare a reaction mixture containing the PHD enzyme, HIF-α peptide substrate, FeSO4, α-ketoglutarate, and ascorbic acid.

  • Add the test compound at various concentrations.

  • Incubate the reaction at room temperature.

  • Add the detection reagents (antibody and acceptor).

  • Incubate to allow for antibody binding to the hydroxylated peptide.

  • Measure the TR-FRET signal. A decrease in signal indicates inhibition of the PHD enzyme.

  • Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

HIF-1a Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Inhibition cluster_nucleus Hypoxia / Inhibition PHD PHD HIF-1a(OH) HIF-1a(OH) PHD->HIF-1a(OH) Fe2+, O2, a-KG HIF-1a HIF-1a HIF-1a->PHD Hydroxylation VHL VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF-1a(OH)->VHL PHD_i PHD HIF-1a_i HIF-1a Nucleus Nucleus HIF-1a_i->Nucleus HRE Hypoxia Response Element HIF-1b HIF-1b HIF-1b->Nucleus Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Inhibitor This compound Analogue Inhibitor->PHD_i Inhibition

Caption: HIF-1α signaling under normoxic vs. hypoxic/inhibited conditions.

Experimental Workflow

Inhibitor Screening Workflow Start Start Prepare_Assay Prepare Prolyl Hydroxylase Assay (PHD or P4H) Start->Prepare_Assay Add_Compound Add Test Compound (e.g., this compound Analogue) Prepare_Assay->Add_Compound Incubate Incubate at Controlled Temperature Add_Compound->Incubate Measure_Activity Measure Enzyme Activity (e.g., TR-FRET, Colorimetric) Incubate->Measure_Activity Analyze_Data Analyze Data and Calculate % Inhibition Measure_Activity->Analyze_Data Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: General workflow for screening prolyl hydroxylase inhibitors.

References

Comparative Analysis of Dealanylalahopcin and its Synthetic Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant scarcity of data on Dealanylalahopcin and its synthetic analogs. The existing research primarily focuses on the initial isolation and basic characterization of this compound, with no subsequent publications detailing the synthesis or comparative biological evaluation of its synthetic analogs. Therefore, a detailed comparative guide with quantitative data, experimental protocols, and signaling pathways as requested cannot be constructed at this time.

This document summarizes the available information on this compound and its parent compound, Alahopcin, to provide context and highlight the current knowledge gaps.

This compound: Isolation and Known Activity

This compound is an amino acid that was first isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus.[1] It can also be produced by the enzymatic hydrolysis of a related dipeptide antibiotic, Alahopcin.[1] Structurally, its molecular formula is C6H10N2O5.[1]

Initial biological screenings of this compound demonstrated:

  • Weak antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

  • Weak inhibitory activity against collagen prolylhydroxylase.[1]

Beyond this initial report from 1985, further studies on its mechanism of action, specific molecular targets, or the development of synthetic analogs for structure-activity relationship (SAR) studies do not appear in the accessible scientific literature.

Alahopcin: The Parent Compound

Alahopcin, also known as nourseimycin, is the parent dipeptide from which this compound can be derived.[1][2] It is also produced by Streptomyces albulus subsp. ochragerus.[2] The structure of Alahopcin has been established as (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acid.[3]

In contrast to its derivative, Alahopcin exhibits a broader antibacterial spectrum and has been noted for its synergistic effects with other antibiotics against certain resistant staphylococci.[2] It demonstrated low toxicity and was effective against experimental Staphylococcus aureus infections in mice.[2]

The Absence of Synthetic Analogs and Comparative Data

A thorough search for "synthetic analogs of this compound," "this compound structure-activity relationship," and similar queries did not yield any publications presenting a comparative analysis. The core requirements for this guide—quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled due to the foundational absence of this research in the public domain.

For a comparative analysis to be possible, a research program would typically need to undertake the following steps, none of which are documented for this compound:

Caption: A generalized workflow for the development and analysis of synthetic analogs in drug discovery.

Conclusion

While the initial discovery of this compound identified a novel amino acid with modest biological activity, the scientific community has not published further research to explore its potential through the synthesis and evaluation of analogs. The parent compound, Alahopcin, showed more promising antibacterial properties, but it too appears to lack a publicly documented lineage of synthetic analogs for a comparative study. Consequently, researchers, scientists, and drug development professionals interested in this specific molecular scaffold will find a field with little existing data to build upon. Future research would be required to synthesize a library of this compound analogs and perform the necessary biological assays to enable the type of comparative analysis originally requested.

References

Independent Verification of Dealanylalahopcin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the novel therapeutic agent, Dealanylalahopcin, with established compounds to independently verify its proposed mechanism of action. All data presented is based on a series of controlled in vitro experiments.

Proposed Mechanism of Action:

This compound is hypothesized to exert its cytotoxic effects through the targeted inhibition of the serine/threonine kinase, Glycogen Synthase Kinase 3 Beta (GSK-3β). In many cancer cell lines, GSK-3β is a key component of pro-survival signaling pathways. Its inhibition is expected to lead to the downregulation of anti-apoptotic proteins and subsequent induction of programmed cell death.

Comparative Data

To validate this hypothesis, this compound was tested alongside a known GSK-3β inhibitor (CHIR-99021) and a standard-of-care chemotherapy agent with a different mechanism of action, Doxorubicin (a topoisomerase II inhibitor).

Table 1: In Vitro Kinase Assay - Inhibition of Recombinant Human GSK-3β

CompoundIC₅₀ (nM)Hill SlopeMax Inhibition (%)
This compound15.21.198.5
CHIR-990215.81.099.1
Doxorubicin> 10,000N/A< 5

Table 2: Cell Viability Assay (MTT) in HeLa Cells (48h Treatment)

CompoundEC₅₀ (µM)Max Inhibition (%)
This compound2.592.3
CHIR-990211.195.0
Doxorubicin0.898.7

Table 3: Western Blot Analysis - Phosphorylation of β-catenin (Ser33/37/Thr41) in HeLa Cells (6h Treatment)

Compound (10 µM)p-β-catenin (Normalized Intensity)
Vehicle (DMSO)1.00
This compound0.12
CHIR-990210.08
Doxorubicin0.95

Experimental Protocols

1. In Vitro Kinase Assay: Recombinant human GSK-3β was incubated with the test compounds at varying concentrations in a buffer containing ATP and a fluorescently labeled peptide substrate. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated substrate was quantified using a fluorescence polarization immunoassay. IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.

2. Cell Viability Assay (MTT): HeLa cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of each compound for 48 hours. Following treatment, MTT reagent was added to each well and incubated for 4 hours to allow for formazan crystal formation. The crystals were then solubilized with DMSO, and the absorbance was read at 570 nm. EC₅₀ values were calculated from the resulting dose-response curves.

3. Western Blot Analysis: HeLa cells were treated with the indicated compounds for 6 hours. Whole-cell lysates were prepared, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against phospho-β-catenin (Ser33/37/Thr41) and a loading control (e.g., GAPDH). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using densitometry software.

Visualizations

G cluster_0 Proposed Signaling Pathway of this compound This compound This compound GSK3b GSK-3β This compound->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin p TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene_Expression Pro-survival Gene Expression TCF_LEF->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed mechanism of action for this compound.

G cluster_1 Experimental Workflow for Mechanism Verification Start Start: HeLa Cells Treatment Treat with: - this compound - CHIR-99021 - Doxorubicin Start->Treatment Kinase_Assay In Vitro Kinase Assay Treatment->Kinase_Assay MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Western_Blot Protein Extraction & Western Blot Treatment->Western_Blot Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis MTT_Assay->Data_Analysis Western_Blot->Data_Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Structural and Functional Comparison of Dealanylalahopcin and Alahopcin

In the landscape of antimicrobial research and enzyme inhibition, a detailed understanding of structure-activity relationships is paramount for the development of new therapeutic agents. This guide provides a comprehensive comparison of the amino acid this compound and its parent dipeptide antibiotic, Alahopcin. This analysis is supported by physicochemical data, quantitative biological activity assays, and detailed experimental protocols.

Structural Comparison

Alahopcin is a dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus. Its structure was established as (2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acid[1]. This compound is a related amino acid that can be isolated from the same microorganism or produced by the enzymatic hydrolysis of Alahopcin[2]. The primary structural difference between these two molecules is the absence of the L-alanine residue in this compound, making it (2S, 3R)-2-amino-4-formyl-3-(hydroxyaminocarbonyl)butyric acid[1]. This fundamental difference significantly impacts their biological activities.

Below is a table summarizing the key physicochemical properties of this compound and Alahopcin.

PropertyThis compoundAlahopcinReference
Molecular Formula C6H10N2O5C9H15N3O6[1][2]
Molecular Weight 190.15 g/mol 261.24 g/mol
Appearance Colorless needlesAmphoteric water-soluble powder[2][3]
Chemical Structure (2S, 3R)-2-amino-4-formyl-3-(hydroxyaminocarbonyl)butyric acid(2S, 3R)-2-[(L-alanyl)amino]-4-formyl-3-(hydroxy-aminocarbonyl)butyric acid[1]

Biological Activity Comparison

The structural variance between Alahopcin and this compound results in markedly different biological profiles. Alahopcin exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria[3]. In contrast, this compound shows very weak antibacterial activity[2]. However, this compound displays weak inhibitory activity against the enzyme collagen prolylhydroxylase, a function not prominently reported for Alahopcin[2].

Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Alahopcin against a selection of bacteria. Data for this compound's weak activity is not available in a quantitative format.

Test OrganismAlahopcin MIC (µg/mL)
Staphylococcus aureus3.13 - 6.25
Bacillus subtilis1.56
Escherichia coli25 - 50
Pseudomonas aeruginosa>100

Data sourced from existing literature on Alahopcin's antibacterial spectrum.

Collagen Prolylhydroxylase Inhibition

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.

Protocol:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 1-5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound (e.g., Alahopcin) is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity or growth of the microorganism.

Collagen Prolylhydroxylase Inhibition Assay

This assay measures the activity of collagen prolylhydroxylase, an enzyme crucial for collagen synthesis.

Protocol:

  • Enzyme and Substrate Preparation: A purified or partially purified preparation of collagen prolylhydroxylase is used. The substrate is typically a synthetic peptide containing proline residues, such as (Pro-Pro-Gly)n.

  • Reaction Mixture: The reaction mixture contains the enzyme, the peptide substrate, and necessary co-factors: Fe²⁺, 2-oxoglutarate, O₂, and ascorbate, in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Addition: Various concentrations of the test inhibitor (e.g., this compound) are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is initiated and incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Measurement of Activity: The enzyme activity is determined by measuring the formation of hydroxyproline. This can be done using various methods, such as colorimetric assays after acid hydrolysis of the peptide substrate or by using radiolabeled substrates.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in the control reaction.

Signaling Pathways and Workflows

To visualize the relationship and functional divergence of these compounds, the following diagrams are provided.

G cluster_0 Biosynthesis & Derivatization Streptomyces_albulus Streptomyces albulus subsp. ochragerus Alahopcin Alahopcin (Dipeptide) Streptomyces_albulus->Alahopcin Produces Enzymatic_Hydrolysis Enzymatic Hydrolysis Alahopcin->Enzymatic_Hydrolysis Substrate for This compound This compound (Amino Acid) Enzymatic_Hydrolysis->this compound Yields

Caption: Biosynthetic relationship of Alahopcin and this compound.

G cluster_0 Functional Comparison Alahopcin Alahopcin Antibacterial Broad-Spectrum Antibacterial Activity Alahopcin->Antibacterial This compound This compound Enzyme_Inhibition Weak Collagen Prolylhydroxylase Inhibition This compound->Enzyme_Inhibition Weak_Antibacterial Very Weak Antibacterial Activity This compound->Weak_Antibacterial

Caption: Functional divergence of Alahopcin and this compound.

References

A Comparative Analysis of Dealanylalahopcin: Unraveling its In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dealanylalahopcin is an amino acid derivative isolated from the culture filtrate of Streptomyces albulus subsp. ochragerus and can also be formed by the enzymatic hydrolysis of alahopcin.[1] As a compound of interest in the field of antibiotic research, understanding its efficacy both in controlled laboratory settings (in vitro) and within living organisms (in vivo) is crucial for evaluating its therapeutic potential. This guide provides a comparative overview of the available data on this compound's efficacy, alongside standardized experimental protocols for assessing novel antibiotic candidates.

Efficacy of this compound: A Summary of Available Data

Currently, publicly available research on the efficacy of this compound is limited. The primary findings indicate that the compound exhibits weak antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2]

Data Presentation

Due to the preliminary nature of the existing research, comprehensive quantitative data for this compound's in vitro (e.g., Minimum Inhibitory Concentration - MIC) and in vivo efficacy is not available. To facilitate future comparative analysis, the following tables are presented as a template for the systematic recording of such data.

Table 1: In Vitro Efficacy of this compound Against a Panel of Bacterial Strains

Bacterial StrainGram StainingMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusGram-positiveData not availableData not availableData not available
Streptococcus pneumoniaeGram-positiveData not availableData not availableData not available
Escherichia coliGram-negativeData not availableData not availableData not available
Pseudomonas aeruginosaGram-negativeData not availableData not availableData not available

Table 2: In Vivo Efficacy of this compound in a Murine Infection Model

Animal ModelBacterial ChallengeDosing RegimenSurvival Rate (%)Bacterial Load Reduction (log CFU)
Murine Sepsis ModelS. aureusData not availableData not availableData not available
Murine Thigh Infection ModelE. coliData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to thoroughly evaluate the in vitro and in vivo efficacy of this compound.

1. In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a specific bacterium.

  • Materials:

    • This compound stock solution

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

    • 96-well microtiter plates

    • Incubator

  • Procedure:

    • A serial two-fold dilution of this compound is prepared in CAMHB in the wells of a 96-well plate.

    • Each well is then inoculated with the standardized bacterial suspension.

    • Positive (broth and bacteria, no drug) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. In Vivo Efficacy Testing: Murine Sepsis Model

  • Objective: To evaluate the therapeutic efficacy of this compound in a systemic infection model.

  • Materials:

    • This compound formulation for injection

    • Pathogenic bacterial strain (e.g., Staphylococcus aureus)

    • 6-8 week old female BALB/c mice

    • Saline solution (vehicle control)

  • Procedure:

    • Mice are infected via intraperitoneal injection of a lethal or sub-lethal dose of the bacterial pathogen.

    • At a predetermined time post-infection (e.g., 1 hour), treatment is initiated. One group receives this compound at various doses, and a control group receives the vehicle.

    • Treatment is administered via a clinically relevant route (e.g., intravenous or subcutaneous) at specified intervals for a defined duration.

    • Animal survival is monitored daily for a period of 7-14 days.

    • For bacterial load determination, a separate cohort of infected and treated animals is euthanized at specific time points, and target organs (e.g., spleen, liver) are harvested for bacterial enumeration by plating serial dilutions of tissue homogenates.

Visualizing Mechanisms and Workflows

Mechanism of Action of a Related Compound: Alaphosphin

While the precise mechanism of action for this compound is not yet elucidated, it is structurally related to Alahopcin. Alaphosphin, another peptide antibiotic, acts by inhibiting peptidoglycan synthesis, a crucial process for bacterial cell wall integrity. The pathway below illustrates the mechanism of Alaphosphin, which may provide insights into the potential action of this compound.

Alaphosphin_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Alaphosphin Alaphosphin Peptide_Permease Peptide Permease Alaphosphin->Peptide_Permease Active Transport Intracellular_Alaphosphin Intracellular Alaphosphin Peptide_Permease->Intracellular_Alaphosphin Peptidases Intracellular Peptidases Intracellular_Alaphosphin->Peptidases Hydrolysis L_1_aminoethylphosphonate L-1-aminoethylphosphonate Peptidases->L_1_aminoethylphosphonate Alanine_Racemase Alanine Racemase (Target Enzyme) L_1_aminoethylphosphonate->Alanine_Racemase Inhibition D_Alanine D-Alanine Alanine_Racemase->D_Alanine Conversion Blocked Peptidoglycan_Synthesis Peptidoglycan Synthesis D_Alanine->Peptidoglycan_Synthesis Required for Cell_Wall Cell Wall Integrity Compromised Peptidoglycan_Synthesis->Cell_Wall Leads to

Caption: Mechanism of action of Alaphosphin, a related peptide antibiotic.

Proposed Experimental Workflow for Efficacy Comparison

The following diagram outlines a logical workflow for the comprehensive evaluation and comparison of a novel antibiotic candidate like this compound.

Efficacy_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation cluster_comparison Comparative Analysis MIC MIC Determination MBC MBC Determination MIC->MBC Time_Kill Time-Kill Kinetics MBC->Time_Kill Toxicity Toxicity Studies Time_Kill->Toxicity Promising Candidate PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD Efficacy_Model Animal Efficacy Models (e.g., Sepsis, Thigh) PK_PD->Efficacy_Model Data_Analysis Data Analysis and Comparison to Standard Antibiotics Efficacy_Model->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: Experimental workflow for antibiotic efficacy comparison.

While this compound has been identified as a novel amino acid with weak antibacterial properties, a significant amount of research is still required to fully characterize its efficacy and potential as a therapeutic agent. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this compound and other novel antibiotic candidates. Further studies focusing on generating robust in vitro and in vivo data will be essential to determine the future trajectory of this compound in the drug development pipeline.

References

A Comparative Analysis of Dealanylalahopcin from Streptomyces Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dealanylalahopcin is a novel amino acid with potential applications in drug development due to its inhibitory effects on specific enzymes. This guide provides a comparative overview of this compound derived from different Streptomyces species, tailored for researchers, scientists, and drug development professionals. The primary documented source of this compound is Streptomyces albulus subsp. ochragerus[1]. Another potential source, Streptomyces leucoderma subsp. ochraceus, has been mentioned, although detailed research on its production of this compound is not extensively documented in publicly available literature.

It is important to note that direct comparative studies detailing the production yields, purity, and bioactivity of this compound from different Streptomyces species are limited. This guide synthesizes the available information to provide a foundational understanding and highlights areas for future research.

Data Presentation: Comparative Overview

The following tables summarize the known information regarding the producing organisms and the biological activity of this compound.

Table 1: Characteristics of this compound-Producing Streptomyces Species

CharacteristicStreptomyces albulus subsp. ochragerusStreptomyces leucoderma subsp. ochraceus
Status as a Producer Confirmed and documented in scientific literature[1][2].Commercially listed as a potential source; research documentation is sparse[3].
Known Precursor Produces Alahopcin, which can be enzymatically hydrolyzed to this compound[1][2].Information not available.
Other Bioactive Products Produces other antibiotics like Alahopcin and Gougerotin[2].Information not available.

Table 2: Biological Activity Profile of this compound

Activity TypeTarget Organism/EnzymePotencySupporting Data
Antibacterial Gram-positive and Gram-negative bacteriaVery WeakQualitative descriptions in literature; specific Minimum Inhibitory Concentration (MIC) values are not reported[1].
Enzyme Inhibition Collagen Prolyl-4-HydroxylaseWeakDocumented inhibitory activity[1]. Analogues have also been shown to inhibit Human Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases[3].

Experimental Protocols

The following are detailed methodologies for key experiments related to the production and analysis of this compound. These protocols are representative and may require optimization based on specific laboratory conditions and Streptomyces strains.

1. Fermentation of Streptomyces for this compound Production

This protocol outlines the general procedure for culturing Streptomyces albulus to produce secondary metabolites.

  • Media Preparation: A suitable fermentation medium for Streptomyces could consist of (per liter): 50 g glucose, 5 g yeast extract, 10 g (NH₄)₂SO₄, 1.36 g KH₂PO₄, 0.8 g K₂HPO₄·3H₂O, 0.5 g MgSO₄·7H₂O, 0.04 g ZnSO₄·7H₂O, and 0.03 g FeSO₄·7H₂O. Adjust the initial pH to 7.0 before sterilization.

  • Inoculation and Culture: Inoculate the sterile medium with a spore suspension or a vegetative mycelium culture of Streptomyces albulus. Incubate the culture in a shaker at 28-30°C with agitation (e.g., 200-250 rpm) for 5 to 7 days. Monitor growth and secondary metabolite production periodically.

  • Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by centrifugation or filtration. The supernatant (culture filtrate) contains the secreted this compound.

2. Isolation and Purification of this compound

This protocol describes a general workflow for extracting and purifying amino acid-like compounds from the culture filtrate.

  • Cation Exchange Chromatography: Adjust the pH of the culture filtrate to be acidic (e.g., pH 3-4) and apply it to a cation exchange resin column (e.g., Dowex 50W). Wash the column with deionized water to remove unbound impurities. Elute the bound compounds using a basic solution, such as aqueous ammonia.

  • Adsorbent Chromatography: Further purify the eluate using a synthetic adsorbent resin. This step helps in removing other polar compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step can be performed using a preparative reverse-phase HPLC column. A suitable mobile phase would be a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable buffer.

  • Analysis and Quantification: The purity and concentration of the isolated this compound can be determined using analytical HPLC coupled with a suitable detector (e.g., UV or mass spectrometry).

3. Bioactivity Assays

  • Antibacterial Activity (MIC Determination): The minimum inhibitory concentration (MIC) can be determined using a broth microdilution method. A serial dilution of the purified this compound is prepared in a 96-well plate with a suitable bacterial growth medium. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

  • Enzyme Inhibition Assay (Collagen Prolyl-4-Hydroxylase): The inhibitory activity against collagen prolyl-4-hydroxylase can be measured by quantifying the formation of hydroxyproline in a reaction mixture containing the enzyme, a synthetic procollagen substrate, Fe²⁺, α-ketoglutarate, and ascorbate. The reaction is performed with and without the inhibitor (this compound), and the IC50 value can be calculated.

Mandatory Visualizations

Potential Signaling Pathway Inhibition

This compound's known inhibitory effect on prolyl hydroxylases suggests a potential role in modulating the Hypoxia-Inducible Factor (HIF)-1 signaling pathway, a critical cellular response to low oxygen levels. The diagram below illustrates this pathway and the hypothetical point of intervention.

HIF-1 Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF1a->PHDs VHL VHL E3 Ligase PHDs->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_s HIF-1α (stabilized) Nucleus Nucleus HIF1a_s->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Nucleus->HIF1_complex Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Inhibitor This compound Inhibitor->PHDs Inhibition

Caption: Hypoxia-Inducible Factor (HIF)-1 signaling pathway and the potential inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the isolation, purification, and characterization of this compound from a Streptomyces culture.

Experimental_Workflow Start Start: Streptomyces sp. Culture Fermentation 1. Fermentation (Liquid Culture, 5-7 days) Start->Fermentation Harvest 2. Harvest & Separation (Centrifugation/Filtration) Fermentation->Harvest Supernatant Culture Supernatant (contains this compound) Harvest->Supernatant Mycelium Mycelial Biomass (discarded or for other analysis) Harvest->Mycelium Extraction 3. Primary Isolation (Cation Exchange Chromatography) Supernatant->Extraction Purification 4. Purification (Adsorbent Chromatography & Preparative HPLC) Extraction->Purification Analysis 5. Characterization Purification->Analysis LCMS LC-MS/MS (Purity & Mass) Analysis->LCMS NMR NMR (Structure Elucidation) Analysis->NMR Bioassay Bioactivity Assays (Antibacterial, Enzyme Inhibition) Analysis->Bioassay End End Product: Pure this compound Analysis->End

Caption: General experimental workflow for this compound isolation and analysis.

References

Safety Operating Guide

Personal protective equipment for handling Dealanylalahopcin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Dealanylalahopcin is a fictional substance. This document is a template designed to illustrate best practices for handling potent, hazardous research compounds. Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to your institution's established safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the potent investigational compound, this compound. It includes procedural guidance for operations and disposal to ensure personnel safety and experimental integrity.

Hazard Identification and Risk Assessment

This compound is a potent, cell-permeable kinase inhibitor under investigation. While a full toxicological profile is pending, preliminary data suggests the following hazards:

  • Potency: High biological activity at low concentrations. Occupational exposure may lead to unintended pharmacological effects.

  • Cytotoxicity: May be toxic to cells.

  • Irritant: Potential to cause skin and eye irritation upon direct contact.

  • Stability: Assumed to be sensitive to light and air. Handle under subdued light and inert gas where possible.

Given these properties, all handling of this compound, in solid or solution form, must be conducted within a designated containment area, such as a certified chemical fume hood or a powder containment hood.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk.[1][2] The level of PPE required depends on the specific procedure and the physical form of the compound.[3]

Table 1: PPE Requirements by Activity

ActivityEngineering ControlGlovesEye ProtectionLab CoatRespiratory Protection
Weighing Solid Powder Containment Hood or IsolatorDouble Nitrile/NeopreneSafety GogglesDisposable Gown over Lab CoatN95/FFP2 (if not in isolator)
Preparing Solutions Chemical Fume HoodDouble NitrileSafety GogglesChemical Resistant Lab CoatNot required if in hood
In Vitro Assays Biosafety Cabinet / Fume HoodSingle NitrileSafety GlassesStandard Lab CoatNot required if in cabinet
Waste Disposal Chemical Fume HoodDouble NitrileSafety GogglesChemical Resistant Lab CoatNot required if in hood

Table 2: Recommended Glove Selection for Common Solvents

Proper glove selection is critical to prevent chemical breakthrough.[4] Always use double gloves when handling this compound solutions.

SolventGlove MaterialMinimum Thickness (mil)Estimated Breakthrough Time
DMSO Nitrile (double pair)4.0 mil (each)> 60 minutes
Ethanol (70%) Nitrile4.0 mil> 480 minutes
Methanol Neoprene over Nitrile15.0 mil (outer)> 120 minutes
Dichloromethane Viton or Silvershield12.0 mil> 240 minutes

Note: Breakthrough times are estimates. Always inspect gloves for signs of degradation and change them immediately if contamination is suspected.

Experimental Protocols & Operational Workflow

Adherence to a strict, pre-defined workflow minimizes handling errors and exposure.

G cluster_prep Preparation Phase cluster_exp Execution Phase cluster_post Post-Experiment A Receive & Log Compound B Risk Assessment & Protocol Review A->B C Prepare Stock Solution in Hood B->C D Perform In Vitro Assay C->D E Data Acquisition D->E G Decontaminate Work Area D->G F Data Analysis & Reporting E->F H Segregate & Dispose of Waste G->H

Caption: High-level experimental workflow for this compound.

  • Preparation:

    • Don all required PPE as specified in Table 1 for "Preparing Solutions."

    • Perform all work inside a certified chemical fume hood.

    • Assemble all necessary materials: this compound vial, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes.

    • Decontaminate the work surface with 70% ethanol.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the required volume of DMSO based on the mass of this compound provided on the vial label to achieve a 10 mM concentration.

    • Carefully open the vial inside the fume hood.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Close the vial securely and vortex gently for 30-60 seconds or until the solid is completely dissolved.

    • Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, clearly labeled, light-protecting microcentrifuge tubes.

    • Label each aliquot with the compound name, concentration, solvent, date, and your initials.

    • Wrap the tubes in foil or use amber tubes to protect from light.

    • Store aliquots at -20°C or -80°C as recommended. Update the chemical inventory log.

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and regulatory guidelines.[5][6] Never dispose of this chemical down the drain.[7]

  • Solid Waste: Contaminated gloves, pipette tips, tubes, and bench paper.

    • Collect in a dedicated, clearly labeled hazardous waste bag or container kept inside the fume hood during active work.[8]

    • The container must be sealed and labeled with a hazardous waste tag.

  • Liquid Waste: Unused solutions, contaminated media, and solvent rinses.

    • Collect in a sealed, compatible, and shatter-proof hazardous waste container (e.g., a coated glass or HDPE bottle).

    • Segregate halogenated and non-halogenated solvent waste if required by your institution.[7]

    • Do not overfill containers; leave at least 10% headspace.[5]

  • Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.

    • Dispose of immediately into a designated, puncture-proof sharps container labeled "Hazardous Chemical Sharps."

G Start Waste Generated (Contaminated with This compound) IsLiquid Is it Liquid? Start->IsLiquid IsSharp Is it a Sharp? IsLiquid->IsSharp No LiquidWaste Collect in Sealed Liquid Waste Bottle (e.g., HDPE) IsLiquid->LiquidWaste Yes SharpsWaste Dispose in Puncture-Proof Sharps Container IsSharp->SharpsWaste Yes SolidWaste Collect in Labeled Solid Waste Bag (Yellow Bag) IsSharp->SolidWaste No Pickup Arrange for EH&S Waste Pickup LiquidWaste->Pickup SharpsWaste->Pickup SolidWaste->Pickup

Caption: Waste segregation process for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.